N-Isopropylhydroxylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propan-2-ylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXUIKZQGOPKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198675 | |
| Record name | N-Isopropyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-53-6 | |
| Record name | N-Isopropyl hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50632-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Isopropyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Isopropylhydroxylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Isopropylhydroxylamine Hydrochloride (CAS: 50632-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of N-Isopropylhydroxylamine hydrochloride. The information is curated to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.
Physicochemical and Safety Properties
This compound is a versatile reagent in organic synthesis and a subject of interest in biochemical research. A clear understanding of its physical, chemical, and safety properties is paramount for its effective and safe handling.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 50632-53-6 | [1][2] |
| Molecular Formula | C₃H₁₀ClNO | [1][2] |
| Molecular Weight | 111.57 g/mol | [1] |
| Appearance | White to off-white or beige adhering crystalline powder | [2] |
| Melting Point | 68-72 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in water. | |
| pKa | Not available |
Spectral Data
While a complete, publicly available high-resolution NMR spectrum for this compound is not readily found, some spectral information has been reported. Infrared spectroscopy data is available and conforms to the expected structure.[2]
Safety and Handling
This compound presents several hazards that necessitate careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the oxidation of diisopropylamine followed by hydrolysis.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from diisopropylamine, based on patented methods.
References
physical and chemical properties of N-Isopropylhydroxylamine hydrochloride
An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 50632-53-6) is a chemical compound with a range of applications in organic synthesis and as a reagent in various chemical processes.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental protocols and graphical representations of key workflows and relationships. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C3H10ClNO | [2][3] |
| Molecular Weight | 111.57 g/mol | [2] |
| IUPAC Name | N-propan-2-ylhydroxylamine;hydrochloride | [2] |
| CAS Number | 50632-53-6 | [2] |
| SMILES | CC(C)NO.Cl | [2] |
| InChI Key | BYXUIKZQGOPKFR-UHFFFAOYSA-N | [2][3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to beige adhering crystalline powder | [3][4] |
| Melting Point | 68-72 °C | [4][5][6] |
| Solubility | Soluble in water. | [7] |
| pKa (Predicted for free base) | ~14.14 | [7] |
| Flash Point | 44.5 °C | [4] |
| Topological Polar Surface Area | 32.3 Ų | [2][4] |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample, finely powdered
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Filling: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[2]
-
Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb level with the sample.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.
-
Determination of Melting Range: Allow the apparatus to cool. For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.[7]
-
Repeat: For accuracy, repeat the determination with a fresh sample and a new capillary tube.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes a method to determine the solubility of a compound in water at a specific temperature.
Apparatus and Materials:
-
This compound sample
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid from the solution, centrifuge an aliquot of the suspension at a high speed.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of water to a concentration that falls within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in g/100 mL or other desired units, taking into account the dilution factor.
Stability Assessment of the Hydrochloride Salt
This protocol outlines a general approach for assessing the stability of a hydrochloride salt like this compound under various stress conditions, in line with ICH guidelines.
Methodology:
-
Forced Degradation Studies: Subject the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8]
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time, possibly at elevated temperatures.[8]
-
Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide and analyze for degradation products.[8]
-
Thermal Stress: Expose the solid compound to high temperatures and monitor for any changes in physical appearance or purity.[8]
-
Photostability: Expose the compound to light of a specified intensity and wavelength to assess its sensitivity to photodegradation.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the compound under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples and analyze them for purity, appearance, and the presence of any degradation products using a stability-indicating analytical method like HPLC.[8]
-
Chemical Reactivity and Stability
-
Stability: this compound is described as a stable compound under recommended storage conditions (cool, dry, inert atmosphere).[7] However, it is hygroscopic and should be protected from moisture.[7][9]
-
Reactivity: As a hydroxylamine derivative, it can act as a reducing agent.[10] It is incompatible with strong oxidizing agents.[9] The hydroxylamine functional group can undergo various reactions, including oxidation and condensation.[11]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[9]
Synthesis Pathway
One documented method for the synthesis of this compound involves the oxidation of diisopropylamine followed by acid hydrolysis.[3][12]
Steps:
-
Oxidation: Diisopropylamine is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst (e.g., carbon dioxide) to form a nitrone intermediate.[3]
-
Acid Hydrolysis: The nitrone is then treated with hydrochloric acid. This hydrolysis step leads to the formation of this compound.[3]
-
Isolation: The product can be isolated from the reaction mixture by crystallization upon cooling.[3]
Safety Information
This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[9][13] Store in a well-ventilated place and keep the container tightly closed.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[9][13]
References
- 1. brainly.com [brainly.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical information regarding N-Isopropylhydroxylamine hydrochloride, a versatile reagent in organic synthesis. It includes key molecular data, a detailed experimental protocol for its synthesis, and a logical workflow diagram to illustrate the process.
Core Molecular and Physical Data
This compound is a valuable compound in various chemical transformations.[1] A summary of its key quantitative properties is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₁₀ClNO[2][3] |
| Molecular Weight | 111.57 g/mol [1][3][4] |
| CAS Number | 50632-53-6 |
| Melting Point | 68-72 °C[4] |
| Appearance | White to beige adhering crystalline powder[4] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. One common industrial method involves the oxidation of diisopropylamine followed by acid hydrolysis.[1][2]
Protocol: Synthesis of this compound from Diisopropylamine
This protocol details a laboratory-scale synthesis adapted from established industrial processes.[1]
Materials:
-
Diisopropylamine (100 g)
-
30% Hydrogen peroxide (250 g)
-
Carbon dioxide gas
-
37% Hydrochloric acid (107 mL)
-
Petroleum ether (1000 mL)
-
Sodium hydroxide (120 g)
-
500 mL three-necked flask
-
Heating mantle
-
Magnetic stirrer
-
Apparatus for gas inlet
Procedure:
-
Oxidation:
-
Charge the 500 mL three-necked flask with 100 g of diisopropylamine.
-
Begin stirring and heat the flask to 70 °C.
-
Introduce a steady stream of carbon dioxide gas, which acts as a catalyst.
-
Slowly add 250 g of 30% hydrogen peroxide to the reaction mixture over a period of 3 to 6 hours to form the intermediate nitrone.
-
-
Acid Hydrolysis and Salt Formation:
-
After the oxidation is complete, add 107 mL of 37% hydrochloric acid to the reaction mixture.
-
This step facilitates the hydrolysis of the nitrone under acidic conditions.
-
Concentrate the solution and allow it to cool, which will lead to the crystallization of this compound salt. Approximately 98 g of the salt can be expected.
-
-
Neutralization (to obtain the free base, optional):
-
To the crystallized this compound, add 1000 mL of petroleum ether and 120 g of sodium hydroxide.
-
The neutralization reaction will yield the N-isopropylhydroxylamine free base.
-
Logical Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound as described in the protocol above.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-Isopropylhydroxylamine hydrochloride. This compound is a valuable intermediate in organic synthesis and finds applications in various fields, including the development of pharmaceuticals and as a polymerization inhibitor. This document details key synthetic methodologies, complete with experimental protocols and quantitative data to support laboratory-scale synthesis and process development.
Executive Summary
The synthesis of this compound can be effectively achieved through several strategic pathways. The most prominent and well-documented routes include:
-
Oxidation of Diisopropylamine: This method involves the oxidation of a secondary amine to a nitrone, followed by acid-catalyzed hydrolysis to yield the desired hydroxylamine hydrochloride.
-
Catalytic Hydrogenation of 2-Nitropropane: An industrially relevant approach that involves the reduction of a nitroalkane using a heterogeneous catalyst.
-
Reduction of Acetone Oxime: A potential route involving the reduction of a readily available ketoxime.
This guide will delve into the specifics of each of these routes, providing detailed experimental procedures, quantitative data for comparison, and visual representations of the chemical pathways.
Route 1: Synthesis from Diisopropylamine
This synthetic pathway proceeds in two main stages: the oxidation of diisopropylamine to form an intermediate nitrone, followed by hydrolysis with hydrochloric acid to produce this compound.
Experimental Protocol
Step 1: Oxidation of Diisopropylamine to Nitrone
-
To a 500 mL three-necked flask, add 100 g of diisopropylamine.[1]
-
Heat the flask to 70°C while introducing carbon dioxide gas as a catalyst.[1]
-
Slowly add 250 g of 30% hydrogen peroxide solution over a period of 3 to 6 hours to carry out the oxidation reaction, which forms the nitrone intermediate.[1] The reaction temperature should be maintained between 30°C and 80°C.[1]
Step 2: Acid Hydrolysis and Crystallization
-
To the reaction mixture containing the nitrone, add 107 mL of 37% hydrochloric acid.[1]
-
Concentrate the solution under acidic conditions.[1]
-
Cool the concentrated solution to induce crystallization of this compound.[1]
-
Filter the crystals to yield the final product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Diisopropylamine | [1] |
| Oxidizing Agent | 30% Hydrogen Peroxide | [1] |
| Catalyst | Carbon Dioxide | [1] |
| Reaction Temperature (Oxidation) | 70°C | [1] |
| Reaction Time (Oxidation) | 3 - 6 hours | [1] |
| Acid for Hydrolysis | 37% Hydrochloric Acid | [1] |
| Yield of Hydrochloride Salt | 98 g (from 100 g Diisopropylamine) | [1] |
| Purity of final N-isopropylhydroxylamine (after neutralization) | 99% | [1] |
Reaction Pathway
Route 2: Synthesis from 2-Nitropropane
This method relies on the catalytic hydrogenation of 2-nitropropane. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, minimizing the over-reduction to isopropylamine.
Experimental Protocol
-
Charge a stirred autoclave with 2-nitropropane, a suitable solvent (e.g., toluene or a polar organic solvent), and a palladium catalyst.[2][3] A 5% palladium on carbon or 5% palladium on alumina catalyst can be used.[3]
-
For improved selectivity, a sequestering agent such as EDTA can be added.[3] A co-catalyst like LiBH₄ or methyl boronic acid can further enhance the yield.
-
Pressurize the autoclave with hydrogen gas to a pressure of 50 to 200 psi.[3]
-
Heat the reaction mixture to a temperature between 50°C and 200°C.[3]
-
Maintain the reaction under these conditions with agitation until hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor, vent the excess pressure, and filter the catalyst.
-
The N-Isopropylhydroxylamine can be isolated from the solvent. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Quantitative Data
| Catalyst System | Conversion of 2-Nitropropane | Yield of Isopropylhydroxylamine | Reference |
| 5% Pd/Al₂O₃ | 35-36% | 35% | [4] |
| 5% Pd/Al₂O₃ + EDTA | 72-73% | 63-64% | [4] |
| 5% Pd/Al₂O₃ + EDTA + LiBH₄ | >97% | >93% | [4] |
| 5% Pd/Al₂O₃ + EDTA + Methyl boronic acid | >97% | >93% | [4] |
Reaction Pathway
Route 3: Synthesis from Acetone Oxime
This potential route involves two main steps: the formation of acetone oxime from acetone and hydroxylamine hydrochloride, followed by the reduction of the oxime to N-Isopropylhydroxylamine. While the formation of acetone oxime is a standard and well-documented procedure, a detailed, high-yield protocol for the specific reduction to N-Isopropylhydroxylamine is less commonly reported in the reviewed literature.
Experimental Protocol (General Approach)
Step 1: Synthesis of Acetone Oxime
-
In a flask, dissolve hydroxylamine hydrochloride in water.
-
Add acetone to the solution.
-
Slowly add a base, such as sodium carbonate or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.[5] The reaction is typically stirred for a few hours at room temperature or with gentle heating.
-
The acetone oxime can then be isolated by extraction or crystallization.
Step 2: Reduction of Acetone Oxime (Conceptual)
The reduction of the C=N bond of the oxime to the corresponding hydroxylamine would be the next step. Various reducing agents are used for oxime reduction, but specific conditions for acetone oxime to N-Isopropylhydroxylamine with high selectivity are not detailed in the provided search results. Potential reducing agents could include catalytic hydrogenation or specific chemical reductants. Further research and methods development would be required to optimize this step.
Logical Workflow for Synthesis Route Selection
Conclusion
This guide has outlined the primary synthetic routes for this compound, providing detailed protocols and quantitative data where available. The oxidation of diisopropylamine and the catalytic hydrogenation of 2-nitropropane represent the most established and well-documented methods, offering reliable pathways to the target compound. The choice of synthesis route will depend on factors such as the availability of starting materials and equipment, desired scale of production, and safety considerations. For researchers and drug development professionals, these methodologies provide a solid foundation for the synthesis of this important chemical intermediate.
References
- 1. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
- 2. US3441610A - Catalytic hydrogenation of nitro-alkanes to n-alkylhydroxylamines - Google Patents [patents.google.com]
- 3. KR20140071123A - A Process for the Preparation of Isopropylhydroxylamine - Google Patents [patents.google.com]
- 4. N-isopropylhydroxylamine | 5080-22-8 | Benchchem [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
N-Isopropylhydroxylamine hydrochloride solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-Isopropylhydroxylamine hydrochloride in water and common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
This compound (CAS No: 50632-53-6) is a versatile chemical reagent with applications in organic synthesis, polymer chemistry, and as an oxygen scavenger. A thorough understanding of its solubility is critical for its effective use in various experimental and industrial settings, including reaction kinetics, formulation development, and purification processes. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows to guide researchers.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on chemical supplier information and data on the free base, N-Isopropylhydroxylamine (IPHA), a strong qualitative and semi-quantitative understanding can be established.
Table 1: Solubility of N-Isopropylhydroxylamine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| N-Isopropylhydroxylamine (IPHA) | Water | 199 g/L[1] | 25 | - |
| This compound | Water | Soluble[2] | Not Specified | As a salt of a highly water-soluble base, it is expected to have high water solubility. |
| N-Isopropylhydroxylamine (IPHA) | Polar Organic Solvents | Soluble | Not Specified | Includes solvents like acetone and ether. |
| This compound | Polar Organic Solvents | Soluble[2] | Not Specified | Compatibility with various solvents is noted.[2] |
It is important to note that the free base, N-Isopropylhydroxylamine, is commercially available as a 15% solution in water, which indicates its high affinity for aqueous media. The hydrochloride salt, being an ionic compound, is expected to exhibit excellent solubility in water.
Experimental Protocol for Determining Water Solubility
A standardized method for determining the water solubility of chemical substances is the OECD Test Guideline 105. This protocol provides a systematic approach to obtaining reliable and reproducible solubility data.[3][4][5][6][7]
Principle of the Method
A saturated solution of this compound is prepared by equilibrating an excess of the solid compound with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus and Reagents
-
Constant temperature bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration equipment)
-
This compound (of known purity)
-
Distilled or deionized water
Experimental Procedure
-
Preliminary Test: To estimate the approximate solubility, add small, successive portions of this compound to a known volume of water at the desired temperature in a test tube. Shake vigorously after each addition. The approximate solubility is the maximum amount that dissolves completely.
-
Equilibration: Add an excess amount of this compound (determined from the preliminary test) to a suitable vessel containing a known volume of water.
-
Seal the vessel to prevent evaporation and place it in a constant temperature bath.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is generally recommended, but the time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solid. Alternatively, centrifugation at the same temperature can be used to accelerate phase separation.
-
Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase. To avoid including any undissolved particles, it is recommended to filter the sample using a syringe filter that has been pre-equilibrated at the test temperature.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method.
-
Data Reporting: The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.
Conclusion
While specific quantitative solubility data for this compound is limited, its chemical nature as the salt of a highly water-soluble amine suggests excellent solubility in water and polar organic solvents. For precise quantitative measurements, adherence to standardized protocols such as the OECD Test Guideline 105 is recommended. The provided workflow offers a systematic approach for researchers to assess its solubility for various applications.
References
- 1. 5080-22-8 CAS MSDS (N-Isopropylhydroxylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. laboratuar.com [laboratuar.com]
mechanism of action of N-Isopropylhydroxylamine as a reducing agent
An In-depth Technical Guide to the Core Mechanism of Action of N-Isopropylhydroxylamine as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Isopropylhydroxylamine (IPHA) as a reducing agent. It covers the core chemical principles, quantitative data, detailed experimental protocols for key applications, and explores its potential role in modulating redox-sensitive signaling pathways relevant to drug development.
Core Mechanism of Action
N-Isopropylhydroxylamine ((CH₃)₂CHNHOH), also known as IPHA, is a versatile mild reducing agent. Its reducing properties stem from the hydroxylamine functional group, which can participate in electron and hydrogen atom transfer reactions. The specific mechanism of action can vary depending on the substrate and reaction conditions.
1.1. Electron Transfer and Hydrogen Abstraction
The primary mechanism involves the transfer of electrons from the nitrogen atom of the hydroxylamine, followed by the abstraction of a hydrogen atom.[1] This process results in the oxidation of IPHA. In many reactions, particularly with metal ions and radical species, IPHA donates a single electron and a hydrogen atom, leading to the formation of a nitroxyl radical intermediate.
1.2. Oxidation to Nitrones
In the presence of a two-electron oxidant, N,N-dialkylhydroxylamines containing an α-hydrogen can be oxidized to nitrones.[2][3] This transformation is a valuable synthetic route in organic chemistry.[4][5][6] The reaction proceeds via a two-electron oxidation mechanism.[2]
1.3. Radical Scavenging
IPHA is an effective radical scavenger, a property utilized in its application as a polymerization inhibitor or "short-stopper". It reacts with and neutralizes highly reactive free radicals that propagate polymerization. This involves the hydroxylamine reducing the radical species, while itself being oxidized, often to a stable nitroxyl radical.[1]
Quantitative Data
The reducing capacity and reaction kinetics of N-Isopropylhydroxylamine have been quantified in specific contexts. This section summarizes the available quantitative data.
| Parameter | Value | Conditions | Source |
| Activation Energy (Ea) for Deoxygenation | 71.09052 kJ/mol | Reaction with free oxygen in deionized water. | [7][8] |
| Reaction Order for Deoxygenation | Pseudo-first-order | With respect to dissolved oxygen in water. | [7][8] |
| αH₂ Value (Hydrogen-Bond Donating Acidity) | 0.29 | For sterically non-hindered N,N-dialkylhydroxylamines. | [9] |
Experimental Protocols
This section provides detailed methodologies for key applications of N-Isopropylhydroxylamine as a reducing agent.
3.1. Synthesis of Silver Nanoparticles
This protocol describes the synthesis of silver nanoparticles using IPHA as the reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
N-Isopropylhydroxylamine (IPHA)
-
Sodium hydroxide (NaOH)
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
-
Deionized water
Procedure:
-
Prepare a 0.01 M solution of silver nitrate in deionized water.
-
Prepare a 0.02 M solution of N-Isopropylhydroxylamine in deionized water.
-
In a clean flask, add 50 mL of the silver nitrate solution.
-
If using a stabilizer, add 1 mL of a 1% PVP solution to the silver nitrate solution and stir.
-
Slowly add the N-Isopropylhydroxylamine solution dropwise to the silver nitrate solution while stirring vigorously.
-
Adjust the pH of the reaction mixture to be alkaline by adding a few drops of 0.1 M NaOH solution.
-
Continue stirring for 30 minutes at room temperature. The formation of silver nanoparticles is indicated by a color change to yellowish-brown.
-
The resulting nanoparticle solution can be characterized by UV-Vis spectroscopy, which should show a surface plasmon resonance peak characteristic of silver nanoparticles.
3.2. Quenching of Radical Polymerization
This protocol outlines the use of IPHA as a "short-stopping" agent to terminate a free-radical emulsion polymerization.
Materials:
-
Polymerization reaction mixture (e.g., emulsion of monomers like styrene and butadiene)
-
N-Isopropylhydroxylamine (IPHA) solution (e.g., 15% aqueous solution)
Procedure:
-
Monitor the polymerization reaction to the desired monomer conversion level.
-
Once the target conversion is reached, add the N-Isopropylhydroxylamine solution to the reaction mixture. The amount of IPHA required will depend on the concentration of active radicals and the desired final properties of the polymer. A typical starting point is in the range of 0.05 to 0.2 parts per hundred parts of monomer.
-
Continue to agitate the mixture for a short period (e.g., 15-30 minutes) to ensure complete distribution of the IPHA and termination of the polymerization.
-
Proceed with the standard workup procedure for the polymer latex, such as steam stripping to remove unreacted monomers.
3.3. Reduction of an Aromatic Nitro Compound
This protocol provides a general method for the reduction of an aromatic nitro compound to the corresponding amine or hydroxylamine using IPHA.
Materials:
-
Aromatic nitro compound (e.g., nitrobenzene)
-
N-Isopropylhydroxylamine (IPHA)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Catalyst (optional, e.g., Pd/C) for conversion to amine
-
Acid or base for pH adjustment if necessary
Procedure:
-
Dissolve the aromatic nitro compound in the chosen solvent in a round-bottom flask.
-
Add N-Isopropylhydroxylamine to the solution. The molar ratio of IPHA to the nitro compound will need to be optimized, but a starting point of 2-3 equivalents of IPHA is common.
-
If complete reduction to the amine is desired, add a catalytic amount of a suitable hydrogenation catalyst like Pd/C. For the formation of the hydroxylamine, a catalyst may not be necessary, and reaction conditions should be milder.[10][11][12]
-
Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
3.4. Use as an Oxygen Scavenger in Aqueous Solutions
This protocol is adapted from procedures for other hydroxylamine-based oxygen scavengers and can be used to remove dissolved oxygen from water.[13]
Materials:
-
Deoxygenated water (prepared by boiling or sparging with an inert gas)
-
N-Isopropylhydroxylamine (IPHA) solution
-
System requiring deoxygenation (e.g., boiler feedwater)
Procedure:
-
Determine the concentration of dissolved oxygen in the water using a dissolved oxygen meter or a colorimetric test kit.
-
Calculate the required dosage of N-Isopropylhydroxylamine. The stoichiometry of the reaction with oxygen should be considered, and a slight excess is often used to ensure complete removal.
-
Add the calculated amount of IPHA solution to the water. IPHA is often used in boiler water treatment as a hydrazine alternative.
-
Allow sufficient time for the reaction to occur. The reaction rate is dependent on temperature and pH. The reaction is faster at higher temperatures and under alkaline conditions.[7][8]
-
Monitor the dissolved oxygen concentration to confirm its removal to the desired level.
Relevance to Drug Development: Modulation of Redox-Sensitive Signaling Pathways
The reducing and antioxidant properties of N-alkylhydroxylamines like IPHA suggest their potential to modulate intracellular signaling pathways that are sensitive to the cellular redox state. This has significant implications for drug development, particularly in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.[14][15][16][17][18]
4.1. The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19][20][21][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.
As a reducing agent, IPHA could potentially modulate the Nrf2 pathway by altering the intracellular redox balance. By scavenging reactive oxygen species (ROS), IPHA could indirectly prevent the oxidation of Keap1, thus maintaining Nrf2 in its inactive state. Conversely, by participating in redox cycling, it might also trigger a controlled activation of the pathway.
4.2. The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[23][24][25][26][27] These pathways can be activated by a range of extracellular stimuli, including oxidative stress. ROS can act as second messengers to activate various components of the MAPK cascades, such as ERK, JNK, and p38.
By acting as a reducing agent, IPHA could potentially dampen the activation of MAPK pathways that are triggered by oxidative stress. This could have therapeutic implications in diseases where MAPK signaling is aberrantly activated, such as in certain cancers.
Conclusion
N-Isopropylhydroxylamine is a valuable reducing agent with a multifaceted mechanism of action that enables its use in a variety of chemical processes. Its ability to donate electrons and hydrogen atoms makes it effective in reducing metal ions, scavenging free radicals, and removing dissolved oxygen. The potential for IPHA and similar N-alkylhydroxylamines to modulate redox-sensitive signaling pathways opens up new avenues for research in drug development, particularly for diseases with an underlying oxidative stress component. Further investigation into the precise interactions of IPHA with biological systems is warranted to fully elucidate its therapeutic potential.
References
- 1. N-isopropylhydroxylamine | 5080-22-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Nitrone - Wikipedia [en.wikipedia.org]
- 6. Exploration and Development of Nitrone Chemistry [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of N-isopropyl hydroxylamine deoxygenation reaction [jproeng.com]
- 9. Revision of the α value for N,N-dialkylhydroxylamines based on kinetic and spectroscopic measurements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US20150159072A1 - Oxygen scavenger for drilling fluids - Google Patents [patents.google.com]
- 14. Nanomedicine‐Driven Modulation of Reductive Stress for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Utilization of redox modulating small molecules that selectively act as pro-oxidants in cancer cells to open a therapeutic window for improving cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mix of resveratrol and copper may help treat deadly brain cancer [medicalnewstoday.com]
- 18. Oxidative stress and the unfulfilled promises of antioxidant agents - ecancer [ecancer.org]
- 19. researchgate.net [researchgate.net]
- 20. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 21. Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Is p38 MAPK Associated to Drugs of Abuse-Induced Abnormal Behaviors? [mdpi.com]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 27. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity Profile of N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity profile of N-Isopropylhydroxylamine hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective handling, storage, and application of this compound.
Core Stability Profile
This compound is a crystalline solid that exhibits specific stability characteristics crucial for its proper use and storage. Key stability parameters are summarized in the table below.
Table 1: Stability Profile of this compound
| Parameter | Observation | Citation |
| Physical Appearance | White to beige adhering crystalline powder. | [1] |
| Melting Point | 68-72 °C | [1] |
| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. | [2] |
| pH Stability | Reported to be stable at neutral pH and in the presence of hydrochloric acid, but unstable in the presence of other inorganic acids. | [3] |
| Thermal Stability | While a specific decomposition temperature is not readily available in the literature, hazardous decomposition can occur at elevated temperatures. | [2] |
| Storage Conditions | Store in a cool, dry place in a tightly sealed container, protected from moisture. | [2] |
Reactivity Profile
This compound's reactivity is primarily dictated by the hydroxylamine functional group. It is known to be incompatible with strong oxidizing agents and can undergo hazardous decomposition.
Table 2: Reactivity Profile of this compound
| Reactant Class | Reactivity | Potential Products/Hazards | Citation |
| Strong Oxidizing Agents | Reacts strongly. | The reaction can be vigorous and may lead to decomposition, releasing hazardous gases. Specific reaction products depend on the oxidizing agent used. | [4] |
| Reducing Agents | Can act as a reducing agent itself. | Its interaction with other reducing agents like sodium borohydride is not well-documented in publicly available literature. | [5] |
| Acids | Stable in hydrochloric acid. Unstable in the presence of other inorganic acids. | Decomposition may occur. | [3] |
| Acid Chlorides & Anhydrides | Incompatible. | Reaction may be vigorous and lead to decomposition. | [6] |
| Common Organic Solvents | No specific incompatibilities noted with common laboratory solvents like methanol or DMSO under normal conditions. | However, stability in various solvents over extended periods should be experimentally verified. |
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Experimental Protocols
Detailed experimental data for the stability and reactivity of this compound is not extensively available in public literature. The following are generalized protocols that can be adapted to obtain specific quantitative data for this compound.
Thermal Stability Analysis (DSC/TGA)
Objective: To determine the melting point and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Analysis:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting endotherm.
-
-
TGA Analysis:
-
Heat a separate sample from ambient temperature to a higher temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass loss as a function of temperature to identify the onset of decomposition and subsequent degradation steps.
-
Hygroscopicity Testing
Objective: To quantify the moisture absorption of this compound at a given relative humidity.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 1 g) into a pre-weighed, shallow container.
-
Environmental Control: Place the sample in a humidity chamber maintained at a constant temperature (e.g., 25 °C) and relative humidity (e.g., 75% RH).
-
Data Collection: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 48 hours), remove the sample from the chamber and immediately weigh it.
-
Calculation: Calculate the percentage of weight gain at each time point to determine the rate and extent of moisture absorption.
Chemical Compatibility/Reactivity Screening
Objective: To assess the reactivity of this compound with other chemical substances.
Methodology:
-
Sample Preparation: In a controlled environment (e.g., an inert atmosphere for air-sensitive reagents), mix a small, known amount of this compound with the test substance in a suitable solvent.
-
Observation: Monitor the mixture for any signs of reaction, such as gas evolution, color change, precipitation, or temperature change.
-
Analytical Monitoring: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or chromatography to monitor the consumption of reactants and the formation of new products over time.
-
Thermal Hazard Evaluation: For potentially energetic reactions, a reaction calorimeter can be used to measure the heat of reaction and the rate of heat release.
Visualizations
The following diagrams illustrate key aspects of the stability and reactivity of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of potassium permanganate and tetraethylammonium chloride with mismatched bases and a simple mutation detection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASTM Tests in Medical Device Biocompatibility [nabi.bio]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data of N-Isopropylhydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylhydroxylamine hydrochloride (CAS No: 50632-53-6). Due to the limited availability of published experimental spectra in public databases, this guide presents expected spectroscopic values based on the known chemical structure, alongside general experimental protocols for obtaining such data.
Quantitative Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are predicted based on the molecular structure and typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | 1.2 - 1.4 | Doublet | 6H |
| (CH₃)₂CH - | 3.3 - 3.6 | Septet | 1H |
| -NHOH | Broad singlet | 2H | |
| -OH | Broad singlet | 1H |
Note: The chemical shifts of protons attached to nitrogen and oxygen can be broad and their positions can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| (C H₃)₂CH- | 18 - 22 |
| (CH₃)₂C H- | 55 - 60 |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine Salt) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2970 | Medium to Strong |
| N-H Bend (Amine Salt) | 1500 - 1600 | Medium |
| C-H Bend (Alkyl) | 1370 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1000 - 1260 | Medium |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) or other appropriate internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
If using a non-deuterated solvent as a reference, add a small amount of an internal standard (e.g., TMS). For D₂O, the residual HDO peak can be used as a reference.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Understanding the Hygroscopic Nature of N-Isopropylhydroxylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylhydroxylamine hydrochloride is a versatile reagent in organic synthesis and pharmaceutical development. However, its inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents significant challenges in handling, storage, and formulation. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its implications on material stability and outlining robust experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the challenges associated with this hygroscopic compound.
Introduction to Hygroscopicity in Pharmaceutical Compounds
Hygroscopicity is a critical physical property of active pharmaceutical ingredients (APIs) and excipients that can significantly influence their chemical stability, physical properties, and manufacturability. For hydrochloride salts of small organic molecules, such as this compound, the presence of the chloride ion can contribute to their affinity for water molecules. The absorption of moisture can lead to a cascade of undesirable events, including deliquescence (dissolving in the absorbed water), chemical degradation through hydrolysis, and alterations in crystal structure.[1] Therefore, a thorough understanding and quantification of a compound's hygroscopic behavior are paramount during all stages of drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its hygroscopic nature necessitates specific handling and storage conditions to maintain its integrity.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀ClNO | N/A |
| Molecular Weight | 111.57 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Hygroscopicity | Hygroscopic | [2] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. Protect from moisture. | [2] |
Table 1: Physicochemical Properties of this compound
Quantifying Hygroscopicity: Experimental Approaches
Several analytical techniques are employed to quantitatively assess the hygroscopic nature of pharmaceutical solids. The most prominent among these are Dynamic Vapor Sorption (DVS), Gravimetric Sorption Analysis (GSA), and Thermogravimetric Analysis (TGA).
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[3] It provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.
As specific DVS data for this compound is not publicly available, a representative moisture sorption isotherm for another small molecule hydrochloride salt, naloxone HCl, is presented in Figure 1 to illustrate the typical data generated.[4][5]
The data from the isotherm can be tabulated to provide a clear overview of the moisture uptake at different humidity levels (Table 2).
| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) |
| 0 | 0.00 | 1.52 |
| 10 | 0.15 | 1.65 |
| 20 | 0.35 | 1.80 |
| 30 | 0.60 | 2.10 |
| 40 | 0.95 | 2.55 |
| 50 | 1.50 | 3.20 |
| 60 | 2.40 | 4.10 |
| 70 | 3.80 | 5.50 |
| 80 | 6.20 | 7.80 |
| 90 | 9.60 | 9.60 |
Table 2: Representative Quantitative Data from DVS Analysis of a Hygroscopic Hydrochloride Salt (Naloxone HCl).[4]
The European Pharmacopoeia provides a classification system for the hygroscopicity of powders based on the percentage of weight gain after storage at 80% RH and 25°C for 24 hours (Table 3). Based on the representative data, a compound with similar behavior would be classified as "hygroscopic."
| Classification | % Weight Gain |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 3: European Pharmacopoeia Classification of Hygroscopicity.
Experimental Protocols
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a DVS sample pan.
-
Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This dry mass is recorded as the reference mass.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.
-
Desorption Isotherm: Subsequently, decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass at each RH step is plotted against the target RH to generate the sorption and desorption isotherms.[6]
Caption: DVS Experimental Workflow
GSA is a broader term that encompasses DVS.[7] A simplified GSA can be performed using desiccators with saturated salt solutions to create environments of known relative humidity.
-
Sample Preparation: Pre-dry the this compound in a vacuum oven at a suitable temperature (e.g., 40°C) to a constant weight. Accurately weigh approximately 1 g of the dried sample into several tared weighing bottles.
-
Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~53% RH).
-
Equilibration: Place one weighing bottle in each desiccator at a constant temperature (e.g., 25°C).
-
Mass Measurement: At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottles, quickly seal them, and weigh them. Continue until a constant weight is achieved.
-
Data Analysis: Calculate the percentage weight gain at each relative humidity to construct a sorption isotherm.[8]
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the water content of a hygroscopic material at a given point in time.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The weight loss observed in the temperature range corresponding to the vaporization of water is used to calculate the percentage of water content in the original sample.[9]
Implications of Hygroscopicity and Mitigation Strategies
The hygroscopic nature of this compound has several important implications for its use in research and development.
-
Chemical Stability: Absorbed moisture can act as a solvent and a reactant, potentially leading to hydrolytic degradation of the hydroxylamine moiety.
-
Physical Stability: Moisture uptake can induce changes in the crystal lattice, leading to caking, agglomeration, and altered flow properties of the powder.
-
Analytical Accuracy: Inaccurate weighing due to moisture absorption can lead to errors in stoichiometry and concentration calculations.
To mitigate these issues, a stringent handling and storage protocol is essential.
Caption: Handling Hygroscopic Materials
Potential Moisture-Induced Degradation Pathway
While the specific degradation products of this compound in the presence of moisture are not extensively documented in the public domain, a plausible degradation pathway involves the hydrolysis of the hydroxylamine functional group. The presence of water can facilitate the cleavage of the N-O bond, particularly under certain pH and temperature conditions.
Caption: Moisture-Induced Degradation
Conclusion
The hygroscopic nature of this compound is a critical attribute that demands careful consideration and management. Understanding its moisture sorption behavior through techniques like DVS is essential for ensuring its stability, quality, and reliable performance in research and pharmaceutical applications. By implementing appropriate handling and storage protocols, the risks associated with its hygroscopicity can be effectively mitigated, enabling its successful application in the development of new chemical entities and drug products.
References
- 1. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 2. Effect of salt type on hygroscopicity of a new cephalosporin S-3578 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 4. public.jenck.com [public.jenck.com]
- 5. azom.com [azom.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fda.gov [fda.gov]
- 8. jocpr.com [jocpr.com]
- 9. microbiozindia.com [microbiozindia.com]
N-Isopropylhydroxylamine hydrochloride safety, handling, and storage guidelines
An In-depth Technical Guide to the Safety, Handling, and Storage of N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for this compound, a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 50632-53-6 | [1] |
| Molecular Formula | C3H10ClNO | [2][1][3] |
| Molecular Weight | 111.57 g/mol | [2][1] |
| Physical State | Solid, White to Almost white powder/crystal | [4] |
| Melting Point | 68.0 to 72.0 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[2]
-
H335: May cause respiratory irritation.[1]
Hazard and Precautionary Codes:
| Code | Description | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P264 | Wash skin thoroughly after handling. | [3] |
| P270 | Do not eat, drink or smoke when using this product. | [3][5] |
| P271 | Use only outdoors or in a well-ventilated area. | [3][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |
| P301+P317 | IF SWALLOWED: Get medical help. | [3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |
| P405 | Store locked up. | [3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the referenced safety data sheets. These studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. For specific experimental details, it is recommended to contact the supplier directly.
Safe Handling Workflow
Proper handling of this compound is paramount to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to disposal.
References
discovery and history of N-Isopropylhydroxylamine synthesis
An In-depth Technical Guide to the Discovery and Synthesis of N-Isopropylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for N-Isopropylhydroxylamine (IPHA), a versatile compound used as a stabilizer, reducing agent, and chemical intermediate. It serves as a crucial component in polymerization control, radical scavenging, and the synthesis of fine chemicals and pharmaceutical intermediates.
Discovery and Historical Context
The precise first synthesis of N-Isopropylhydroxylamine is not prominently documented in readily available historical chemical literature. However, the broader class of hydroxylamines was discovered in the late 19th century. The development of synthetic routes to substituted hydroxylamines, such as N-Isopropylhydroxylamine, followed the establishment of fundamental reactions in organic chemistry. Early methods for preparing secondary hydroxylamines often involved the alkylation of hydroxylamine or the reduction of oximes. The two primary industrial routes for IPHA synthesis that have been refined over time are the catalytic hydrogenation of 2-nitropropane and the oxidation of diisopropylamine.
Core Synthesis Methodologies
The synthesis of N-Isopropylhydroxylamine is primarily achieved through two major industrial pathways. A third, less common method, has also been described.
1. Catalytic Hydrogenation of 2-Nitropropane: This method involves the reduction of 2-nitropropane in the presence of a metal catalyst. It is an industrially significant route that can achieve high selectivity and conversion rates.[1][2]
2. Oxidation of Diisopropylamine: This pathway utilizes the oxidation of diisopropylamine, followed by acid-catalyzed hydrolysis and neutralization to yield N-Isopropylhydroxylamine.[3][4]
3. Isopropylamine Oxidation with a Molecular Sieve Catalyst: A less detailed method describes the oxidation of isopropylamine in the presence of a titanium silicate molecular sieve catalyst.[5]
The logical workflow for selecting a synthetic pathway is outlined below.
Caption: Logical workflow for selecting a synthesis pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for the primary synthesis methods of N-Isopropylhydroxylamine.
Table 1: Catalytic Hydrogenation of 2-Nitropropane
| Parameter | Value | Reference |
| Reactants | ||
| 2-Nitropropane | 500 parts by weight | [1][2] |
| Methanol (Solvent) | 500 parts by weight | [1][2] |
| Catalyst | ||
| 5% Pd/Al₂O₃ | 1-2 parts by weight | [1][2] |
| Additive | ||
| EDTANa₄ | 0.25 parts by weight | [1][2] |
| Reaction Conditions | ||
| Hydrogen Pressure | 30-100 psig (45-115 psia) | [1][2] |
| Temperature | 50-75 °C | [1][2] |
| Reaction Time | 4-6 hours | [1][2] |
| Yield/Conversion | ||
| Selectivity to NIPHA | 95-98% | [1][2] |
| 2-Nitropropane Conversion | 95-99% | [1][2] |
Table 2: Oxidation of Diisopropylamine
| Parameter | Value | Reference |
| Reactants | ||
| Diisopropylamine | 200 Kg | [3] |
| 50% Hydrogen Peroxide | 300 Kg | [3] |
| 37% Hydrochloric Acid | 236 L | [3] |
| 50% Sodium Hydroxide | 145 Kg | [3] |
| Catalyst | ||
| Fe(Salen) | 800 g | [3] |
| Reaction Conditions | ||
| Oxidation Temperature | 60 °C | [3] |
| Oxidation Time | 2.5 hours (addition) + 1 hour (insulation) | [3] |
| Final Product | ||
| 15.6% Isopropylhydroxylamine | 840 Kg | [3] |
| Overall Yield | ||
| Based on Diisopropylamine | 86% | [3] |
Detailed Experimental Protocols
Pathway 1: Catalytic Hydrogenation of 2-Nitropropane
This protocol is adapted from patents EP0321219A1 and US5288907A.[1][2]
1. Reaction Setup:
-
To a suitable reactor, add 500 parts by weight of 2-nitropropane and 500 parts by weight of methanol.
-
Add 1 to 2 parts by weight of a 5% Palladium on alumina (Pd/Al₂O₃) catalyst.
-
Add 0.25 parts by weight of ethylenediaminetetraacetate, sodium salt (EDTANa₄).
2. Hydrogenation:
-
Pressurize the reactor with hydrogen to 30-100 psig.
-
Heat the mixture to a temperature of 50-75°C with good agitation.
-
Maintain these conditions for 4-6 hours.
3. Work-up and Catalyst Recovery:
-
After the reaction is complete, cool the reactor and vent the excess hydrogen pressure.
-
The catalyst can be recovered by filtration for reuse. The catalyst has been shown to be reusable for at least three runs while maintaining high selectivity and conversion.[1][2]
-
The resulting solution contains N-isopropylhydroxylamine.
Caption: Experimental workflow for catalytic hydrogenation.
Pathway 2: Oxidation of Diisopropylamine
This protocol is based on the method described in Chinese patent CN101823981B.[3]
1. Oxidation:
-
In a 1000L reactor, add 200 kg of diisopropylamine and 800 g of Fe(Salen) catalyst.
-
Heat the mixture to 60°C.
-
Slowly add 300 kg of a 50% aqueous hydrogen peroxide solution over 2.5 hours.
-
After the addition is complete, maintain the temperature at 60°C for an additional 1 hour.
2. Acidolysis and Crystallization:
-
To the reaction mixture, add 236 L of 37% hydrochloric acid solution to induce hydrolysis under acidic conditions.
-
Concentrate the solution and then cool to crystallize the isopropyl-hydroxylamine hydrochloride salt. This should yield approximately 195 kg of the salt.
3. Neutralization:
-
Dissolve the 195 kg of isopropyl-hydroxylamine hydrochloride in 635 L of water.
-
Add 145 kg of a 50% aqueous sodium hydroxide solution to neutralize the salt.
-
Separate the resulting product to obtain approximately 840 kg of a 15.6% solution of N-isopropylhydroxylamine.
Caption: Reaction pathway for the oxidation of diisopropylamine.
References
- 1. EP0321219A1 - Hydrogenation of nitroalkanes to hydroxylamines - Google Patents [patents.google.com]
- 2. US5288907A - Hydrogenation of nitroalkanes to hydroxylamines - Google Patents [patents.google.com]
- 3. CN101823981B - Method for synthesizing N-isopropylhydroxyla - Google Patents [patents.google.com]
- 4. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Theoretical Structural Analysis of N-Isopropylhydroxylamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical structural studies on N-Isopropylhydroxylamine hydrochloride. Due to a notable absence of dedicated experimental and computational studies on this specific salt in publicly available literature, this document synthesizes information from related compounds and established theoretical methodologies to present a robust predictive model of its structure. This guide covers predicted molecular geometry, key structural parameters, and outlines a standard protocol for its theoretical investigation using computational chemistry. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, facilitating further investigation into this compound.
Introduction
N-Isopropylhydroxylamine ((CH₃)₂CHNHOH) is an organic compound with applications in various chemical syntheses.[1] Its hydrochloride salt is of interest for its potential applications where enhanced stability and solubility are required. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, biological activity, and material properties. Theoretical studies, employing computational chemistry methods, provide a powerful avenue to elucidate molecular structures, especially in the absence of experimental data like X-ray crystallography.
This whitepaper outlines the probable structural characteristics of this compound based on theoretical principles and data from analogous molecules. It also details a proposed workflow for a comprehensive computational analysis.
Predicted Molecular Structure and Protonation Site
In the formation of this compound, the hydrochloric acid provides a proton (H⁺) that is accepted by the N-Isopropylhydroxylamine molecule. The most probable site of protonation is the nitrogen atom, which is generally more basic than the oxygen atom in hydroxylamines. The resulting cation, the N-isopropylhydroxylammonium ion, then forms an ionic bond with the chloride anion (Cl⁻).
The logical relationship for the formation and dissociation in an aqueous solution can be visualized as follows:
Predicted Quantitative Structural Data
In the absence of direct experimental or computational data for this compound, the following tables present estimated bond lengths and angles. These values are derived from typical bond parameters of related N-alkylated hydroxylamines and general principles of structural chemistry.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C-N | 1.47 |
| N-O | 1.45 |
| O-H | 0.96 |
| C-C | 1.53 |
| C-H (isopropyl) | 1.09 |
| N-H⁺ | 1.03 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C-N-O | 109.5 |
| N-O-H | 105.0 |
| C-C-C | 109.5 |
| H-N⁺-C | 109.5 |
| H-N⁺-O | 109.5 |
Proposed Experimental Protocol for Theoretical Analysis
A standard and effective method for the theoretical investigation of molecular structures is Density Functional Theory (DFT). The following protocol outlines a robust computational approach for the structural and vibrational analysis of this compound.
4.1. Computational Method
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure, including the ionic interaction with the chloride anion.
-
Solvation Model: To simulate an aqueous environment, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.
4.2. Workflow for Theoretical Analysis
The following diagram illustrates the proposed workflow for a comprehensive theoretical study.
References
Methodological & Application
Application Notes and Protocols for N-Isopropylhydroxylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine hydrochloride (IPHA HCl) is a versatile and valuable reagent in organic synthesis. Its utility spans a range of applications, from a highly effective polymerization inhibitor and radical scavenger to a mild reducing agent and a key building block for nitrogen-containing compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into its primary uses in modern organic chemistry. The information is intended to guide researchers in leveraging the unique properties of IPHA HCl for efficient and controlled chemical transformations.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. It is soluble in water and polar organic solvents, which facilitates its use in a variety of reaction conditions.
| Property | Value |
| CAS Number | 50632-53-6 |
| Molecular Formula | C₃H₁₀ClNO |
| Molecular Weight | 111.57 g/mol |
| Melting Point | 68-72 °C |
| Appearance | White or off-white crystalline solid |
Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Handle with appropriate personal protective equipment, including gloves and safety glasses, as it may cause skin and eye irritation.
Key Applications in Organic Synthesis
This compound is utilized in several key areas of organic synthesis, primarily as a radical scavenger, for the synthesis of N-isopropyl substituted nitrogen compounds, and as a reducing agent.
Radical Scavenger and Polymerization Inhibitor
One of the most significant industrial applications of N-Isopropylhydroxylamine (IPHA) is as a highly efficient short-stopping agent in free-radical emulsion polymerization reactions. It effectively terminates the polymerization process at a desired monomer conversion, which is crucial for controlling the properties of the resulting polymer, such as Mooney viscosity in synthetic rubber production.[1] IPHA functions by scavenging free radicals, thereby preventing further chain propagation.[2] This property also makes it an excellent stabilizer for monomers during storage and transportation, preventing premature polymerization.[2]
Mechanism of Radical Scavenging:
N-alkylhydroxylamines act as radical scavengers primarily through a hydrogen atom transfer (HAT) mechanism. The N-H or O-H bond of the hydroxylamine can donate a hydrogen atom to a reactive radical species (R•), thus quenching the radical and forming a stable nitroxide radical. The resulting isopropylnitroxide radical is significantly less reactive and does not propagate the radical chain reaction.
References
Application Notes and Protocols for N-Isopropylhydroxylamine Hydrochloride as a Short-Stopping Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine (IPHA) and its hydrochloride salt are highly effective short-stopping agents used to terminate free-radical emulsion polymerization reactions.[1][2] In processes such as the synthesis of Styrene-Butadiene Rubber (SBR), precise control over the polymerization is crucial to achieve the desired material properties.[3][4] IPHA hydrochloride acts as a potent free-radical scavenger, terminating the growth of polymer chains at a predetermined stage of monomer conversion. This allows for excellent control over polymer characteristics, most notably Mooney viscosity, and ensures the production of polymers with consistent and desirable properties.[3] An additional advantage of IPHA is that it is a non-nitrosamine-forming shortstop, which is a significant benefit in applications where the formation of nitrosamines is a regulatory concern.[5]
These application notes provide a comprehensive overview of the use of N-Isopropylhydroxylamine hydrochloride as a short-stopping agent, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in a laboratory setting.
Data Presentation
The efficiency of a short-stopping agent is determined by its ability to rapidly terminate the polymerization reaction, thereby "freezing" the polymer properties at the desired point. The following tables provide a summary of the expected performance of this compound in comparison to other common short-stopping agents and illustrate the effect of its concentration on key polymer properties.
Table 1: Comparative Performance of Short-Stopping Agents in Styrene-Butadiene Rubber (SBR) Emulsion Polymerization
| Short-Stopping Agent | Typical Dosage (phm*) | Mooney Viscosity (ML 1+4 @ 100°C) | Residual Monomer (%) | Remarks |
| N-Isopropylhydroxylamine HCl | 0.05 - 0.15 | 50 - 55 | < 0.1 | Excellent control, non-nitrosamine forming |
| Diethylhydroxylamine (DEHA) | 0.10 - 0.20 | 52 - 58 | < 0.1 | Effective, but potential for nitrosamine formation |
| Sodium Dithiocarbamate | 0.15 - 0.25 | 48 - 54 | < 0.1 | Good control, potential for discoloration |
| Hydroquinone | 0.20 - 0.30 | 55 - 65 | < 0.2 | Less effective in "cold" polymerization |
*phm: parts per hundred parts of monomer
Table 2: Effect of this compound Concentration on SBR Properties
| Concentration (phm) | Mooney Viscosity (ML 1+4 @ 100°C) | Weight Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| 0.05 | 60 | 450 | 2.8 |
| 0.10 | 52 | 400 | 2.5 |
| 0.15 | 50 | 380 | 2.4 |
| 0.20 | 49 | 375 | 2.4 |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as a short-stopping agent in the emulsion polymerization of styrene-butadiene rubber.
Protocol 1: Preparation of this compound Short-Stopping Solution (10% w/v)
-
Materials:
-
This compound powder
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh 10 g of this compound powder.
-
Add the powder to a beaker containing approximately 80 mL of deionized water.
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask to bring the final volume to 100 mL.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-sealed container, protected from light.
-
Protocol 2: Emulsion Polymerization of Styrene-Butadiene Rubber with this compound as a Short-Stopping Agent
-
Materials:
-
Styrene
-
Butadiene
-
Deionized water
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Chain transfer agent (e.g., tert-dodecyl mercaptan)
-
This compound solution (10% w/v)
-
Polymerization reactor equipped with a stirrer, temperature control, and nitrogen inlet.
-
-
Procedure:
-
Reactor Setup:
-
Assemble the polymerization reactor and ensure it is clean and dry.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
-
Charge the Reactor:
-
In a separate vessel, prepare the aqueous phase by dissolving the emulsifier in deionized water.
-
Add the aqueous phase to the reactor.
-
Add the chain transfer agent to the styrene monomer and then charge the mixture to the reactor.
-
Charge the butadiene monomer to the reactor.
-
-
Polymerization:
-
Bring the reactor contents to the desired polymerization temperature (e.g., 50°C) while stirring.
-
Prepare the initiator solution by dissolving the initiator in deionized water.
-
Inject the initiator solution into the reactor to start the polymerization.
-
Monitor the reaction progress by taking samples periodically to determine the monomer conversion (e.g., by gravimetry).
-
-
Short-Stopping:
-
When the desired monomer conversion is reached (e.g., 60-70%), inject the prepared this compound solution into the reactor. A typical dosage is between 0.05 and 0.15 phm.
-
Continue stirring for a short period (e.g., 15-30 minutes) to ensure complete termination of the polymerization.
-
-
Product Work-up:
-
Cool the reactor to room temperature.
-
Remove the unreacted monomers (e.g., by steam stripping).
-
The resulting latex can be coagulated (e.g., with a salt-acid solution), washed, and dried to obtain the solid rubber.
-
-
Mandatory Visualizations
Signaling Pathway of Polymerization Termination
Caption: Mechanism of polymerization termination by N-Isopropylhydroxylamine.
Experimental Workflow for SBR Synthesis
Caption: Workflow for SBR synthesis using a short-stopping agent.
Conclusion
This compound is a highly effective and versatile short-stopping agent for free-radical emulsion polymerization. Its ability to provide excellent control over polymer properties, particularly Mooney viscosity, combined with its favorable safety profile as a non-nitrosamine former, makes it a valuable tool for researchers and manufacturers in the polymer industry. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in laboratory and industrial settings.
References
- 1. WO2000042079A1 - Sterically-hindered alkyl hydroxylamines for scavenging of free radicals - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]
- 4. cnpc.com.cn [cnpc.com.cn]
- 5. Understanding the Production Process of Styrene-Butadiene Rubber (SBR) [chemanalyst.com]
Application of Isopropylhydroxylamine (IPHA) as an Oxygen Scavenger in Boiler Water Treatment
Application Note AP-IPHA-BWT-001
Introduction
Dissolved oxygen is a primary corrosive agent in boiler systems, leading to pitting, reduced efficiency, and costly equipment failure. Chemical oxygen scavengers are employed to remove residual dissolved oxygen from boiler feedwater after mechanical deaeration. Isopropylhydroxylamine (IPHA) is an organic oxygen scavenger that serves as an effective alternative to traditional chemicals like hydrazine and sodium sulfite. This document provides detailed application notes and protocols for the use of IPHA in boiler water treatment, intended for researchers, scientists, and professionals in drug development who utilize boiler-generated steam.
IPHA offers several advantages, including effective oxygen scavenging, passivation of metal surfaces, and minimal contribution to total dissolved solids (TDS) in the boiler water. Its volatile nature allows it to provide protection throughout the steam-condensate system.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-Isopropylhydroxylamine |
| CAS Number | 5080-22-8 |
| Molecular Formula | C₃H₉NO |
| Appearance | Colorless liquid (typically supplied as a 15% aqueous solution) |
| Odor | Slight amine odor |
| Solubility | Miscible in water |
Mechanism of Action
Oxygen Scavenging
IPHA reacts with dissolved oxygen to form non-corrosive byproducts. The primary reaction involves the oxidation of the hydroxylamine group. The simplified overall reaction can be represented as:
4(CH₃)₂CHNHOH + 5O₂ → 4(CH₃)₂CO + 2N₂O + 6H₂O (hypothetical)
The reaction kinetics are influenced by temperature, pH, and the presence of catalysts. Higher temperatures and pH levels generally increase the reaction rate.
Metal Passivation
IPHA contributes to the formation of a protective passive layer of magnetite (Fe₃O₄) on steel surfaces.[1] This is achieved by reducing ferric oxide (Fe₂O₃), or red rust, to the more stable magnetite.[1] This passivation process provides an additional layer of corrosion resistance throughout the boiler system.
Comparative Performance Data
The selection of an oxygen scavenger depends on various factors including operating pressure, temperature, and feedwater quality. The following table provides a comparative overview of IPHA against other common oxygen scavengers.
| Parameter | Isopropylhydroxylamine (IPHA) | Diethylhydroxylamine (DEHA) | Sodium Sulfite (Na₂SO₃) | Sodium Erythorbate |
| Reaction Speed | Moderate to Fast | Fast, especially at higher pH and temperature[2] | Very Fast (catalyzed) | Moderate[3] |
| Operating Temperature | Effective at a wide range of temperatures | More efficient at higher temperatures[1] | Most effective at lower temperatures | Effective at a wide range of temperatures |
| Operating Pressure | Suitable for low to high-pressure boilers (up to 1200 PSIG) | Ideal for high-pressure boilers[4] | Primarily for low and medium-pressure boilers | Suitable for low to medium-pressure boilers |
| Effect on TDS | Does not contribute to TDS | Does not contribute to TDS[2] | Increases TDS | Does not significantly contribute to TDS |
| Volatility | Volatile, provides condensate line protection | Volatile, provides condensate line protection[2][4] | Non-volatile | Non-volatile |
| Passivation Ability | Yes, promotes magnetite formation | Yes, promotes magnetite formation[1][4] | No | Yes, promotes passive film formation[4] |
| Byproducts | Primarily nitrogen, water, and organic compounds | Acetate, nitrogen, water, and neutralizing amines[5] | Sodium sulfate | Dehydroascorbic acid, carbon dioxide[5] |
| Toxicity | Lower than hydrazine | Lower than hydrazine | Low | Generally Recognized as Safe (GRAS) |
| Relative Cost | Moderate | Higher | Low | Moderate to High |
Application Protocols
Dosage Calculation
The required dosage of IPHA depends on the concentration of dissolved oxygen in the feedwater after mechanical deaeration and the desired residual concentration.
General Formula:
Dosage (ppm) = (Dissolved Oxygen (ppm) x Stoichiometric Ratio) + Desired Residual (ppm)
The stoichiometric ratio for IPHA can vary based on the specific formulation and reaction pathways. A common practical dosage is approximately 7 parts of a 15% IPHA solution for every 1 part of dissolved oxygen. It is recommended to maintain a small residual of IPHA in the boiler water to handle any potential oxygen ingress.
Example Calculation:
-
Feedwater Dissolved Oxygen: 10 ppb (0.01 ppm)
-
Desired IPHA Residual: 0.05 ppm
-
Stoichiometric Requirement (example): 7 ppm of 15% IPHA solution per ppm O₂
Dosage = (0.01 ppm O₂ x 7) + 0.05 ppm = 0.12 ppm of 15% IPHA solution
Dosing and Monitoring
IPHA should be injected continuously into the feedwater line, preferably into the storage section of the deaerator or the feedwater tank, to ensure adequate reaction time before entering the boiler.
Monitoring Parameters:
| Parameter | Frequency | Recommended Range | Purpose |
| Dissolved Oxygen | Continuous/Daily | < 7 ppb | Ensure effective oxygen removal. |
| IPHA Residual | Daily | 0.02 - 0.1 ppm (as active) | Confirm adequate scavenger concentration. |
| pH | Continuous/Daily | 8.5 - 9.5 (Feedwater) | Optimize reaction rate and minimize corrosion. |
| Iron/Copper Levels | Weekly/Monthly | < 20 ppb Fe, < 15 ppb Cu | Monitor corrosion rates. |
Experimental Protocols
Protocol for Comparative Evaluation of Oxygen Scavenger Performance
Objective: To evaluate and compare the oxygen scavenging efficiency of IPHA, DEHA, and sodium erythorbate under simulated boiler feedwater conditions.
Apparatus:
-
High-pressure, high-temperature stirred reactor (autoclave) with sampling capabilities
-
Dissolved oxygen meter with a low-range probe (e.g., luminescent or electrochemical)
-
pH meter and temperature probe
-
Syringes and tubing for sample extraction
-
Nitrogen gas supply for deoxygenation
-
Dosing pumps for scavenger injection
Reagents:
-
Deionized water
-
IPHA solution (15%)
-
DEHA solution
-
Sodium Erythorbate powder
-
Buffer solutions for pH adjustment (e.g., phosphate or amine-based)
Procedure:
-
System Preparation:
-
Fill the reactor with a known volume of deionized water.
-
Heat the water to the desired test temperature (e.g., 80°C, 120°C, 150°C).
-
Deoxygenate the water by sparging with nitrogen gas until the dissolved oxygen level is stable and low (e.g., < 20 ppb).
-
Adjust the pH of the water to the desired level (e.g., 9.0) using a suitable buffer.
-
-
Oxygen Scavenger Injection:
-
Prepare stock solutions of each oxygen scavenger to be tested.
-
Inject a predetermined concentration of the first oxygen scavenger (e.g., IPHA) into the reactor. The concentration should be based on a stoichiometric excess relative to the initial dissolved oxygen concentration.
-
-
Data Collection:
-
Immediately after injection, start monitoring and recording the dissolved oxygen concentration, temperature, and pH at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes).
-
Continue monitoring until the dissolved oxygen concentration stabilizes or reaches a minimum value.
-
-
Repeat for Other Scavengers:
-
Depressurize and cool the reactor. Clean the reactor thoroughly.
-
Repeat steps 1-3 for each of the other oxygen scavengers (DEHA and sodium erythorbate) under the same temperature and pH conditions.
-
-
Data Analysis:
-
Plot the dissolved oxygen concentration versus time for each scavenger.
-
Calculate the reaction rate for each scavenger. For a pseudo-first-order reaction, this can be determined from the slope of the plot of ln([O₂]t/[O₂]₀) versus time.
-
Compare the time required for each scavenger to reduce the dissolved oxygen concentration to a target level (e.g., < 7 ppb).
-
Protocol for Monitoring IPHA Residual in Boiler Water
Objective: To determine the concentration of IPHA in a boiler water sample.
Method: Spectrophotometric method based on the reduction of ferric iron.
Apparatus:
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Pipettes
-
Volumetric flasks
-
Filter paper
Reagents:
-
Ferric iron solution
-
A suitable colorimetric indicator that complexes with ferrous iron (e.g., a triazine derivative)
-
Buffer solution to maintain optimal pH for color development
-
Standard IPHA solutions of known concentrations for calibration
Procedure:
-
Sample Collection and Preparation:
-
Collect a representative sample of boiler feedwater or boiler water.
-
Cool the sample to room temperature immediately to prevent flashing and reaction with atmospheric oxygen.
-
If the sample is turbid, filter it.
-
-
Calibration Curve:
-
Prepare a series of standard IPHA solutions of known concentrations (e.g., 0.01, 0.05, 0.1, 0.2 ppm).
-
To a known volume of each standard, add the ferric iron solution, buffer, and colorimetric indicator according to the test kit or laboratory procedure instructions.
-
Allow the color to develop for the specified time.
-
Measure the absorbance of each standard at the appropriate wavelength using the spectrophotometer.
-
Plot a calibration curve of absorbance versus IPHA concentration.
-
-
Sample Analysis:
-
Treat a known volume of the collected boiler water sample in the same manner as the standards (add ferric iron, buffer, and indicator).
-
Measure the absorbance of the sample.
-
-
Calculation:
-
Determine the concentration of IPHA in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
Caption: IPHA reacts with dissolved oxygen to form harmless byproducts.
Caption: Workflow for evaluating oxygen scavenger performance.
Caption: Benefits of using IPHA in boiler water treatment.
References
Application Notes and Protocols for N-Isopropylhydroxylamine Hydrochloride in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of N-Isopropylhydroxylamine hydrochloride (IPHA HCl) as a short-stopping agent in emulsion polymerization. IPHA HCl is a highly efficient free-radical scavenger used to terminate polymerization reactions at a desired monomer conversion, thereby controlling the properties of the final polymer latex.[1] This is particularly crucial in the synthesis of elastomers such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[1]
Overview and Principle
Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, typically involving a monomer, a continuous phase (often water), an emulsifier, and an initiator. The reaction is terminated by introducing a "short-stopping" agent that scavenges the free radicals and halts the polymerization process.[2] This control is essential to prevent the formation of high molecular weight fractions and gelation, which can negatively impact the polymer's properties.[3]
N-Isopropylhydroxylamine and its salts are recognized for their effectiveness as short-stoppers. They offer excellent control over the Mooney viscosity of the resulting polymer and do not contribute to the formation of regulated nitrosamines.[4]
Materials and Equipment
Materials:
-
Monomers (e.g., styrene, butadiene)
-
Deionized water
-
Emulsifier (e.g., fatty acid soap, rosin acid soap)[8]
-
Initiator (e.g., potassium persulfate, redox initiator system)
-
Activator (if using a redox system, e.g., ferrous sulfate)
-
Buffer (e.g., phosphate or carbonate buffer)
-
Molecular weight regulator (e.g., tert-dodecyl mercaptan)
-
Inert gas (e.g., nitrogen or argon) for purging
Equipment:
-
Polymerization reactor (glass or stainless steel) equipped with a stirrer, temperature control system (heating/cooling jacket), and ports for charging ingredients and sampling.
-
Inert gas supply and purging system.
-
Syringes or addition funnels for introducing the short-stopper solution.
-
Equipment for determining monomer conversion (e.g., gravimetric analysis, gas chromatography).
-
Equipment for polymer characterization (e.g., Mooney viscometer, gel permeation chromatography).
Experimental Protocol: Short-Stopping of Styrene-Butadiene Rubber (SBR) Emulsion Polymerization
This protocol describes a representative procedure for the use of IPHA HCl as a short-stopper in the emulsion polymerization of SBR.
3.1. Preparation of the Polymerization Medium
A standard recipe for SBR emulsion polymerization is as follows (all parts are by weight per 100 parts of monomer, phm):
| Component | Parts per Hundred Monomer (phm) |
| Butadiene | 72 |
| Styrene | 28 |
| Deionized Water | 180 - 200 |
| Emulsifier (e.g., disproportionated rosin soap) | 4.0 - 5.0 |
| Electrolyte (e.g., trisodium phosphate) | 0.3 - 0.5 |
| Molecular Weight Modifier (e.g., tert-dodecyl mercaptan) | 0.1 - 0.3 |
| Initiator System (Redox) | |
| - Oxidant (e.g., p-menthane hydroperoxide) | 0.05 - 0.15 |
| - Reductant (e.g., sodium formaldehyde sulfoxylate) | 0.05 - 0.15 |
| - Activator (e.g., ferrous sulfate) | 0.005 - 0.02 |
-
The reactor is charged with deionized water, emulsifier, electrolyte, and molecular weight modifier.
-
The reactor is sealed, and the contents are agitated and purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
The temperature of the reactor is adjusted to the desired polymerization temperature (typically 5-15°C for "cold" SBR).
-
The monomers (styrene and butadiene) are then charged into the reactor.
-
The initiator system components are added to start the polymerization.
3.2. Monitoring Monomer Conversion
The progress of the polymerization is monitored by periodically taking samples from the reactor and determining the monomer conversion. This can be done by gravimetric analysis (drying the sample to a constant weight) or by gas chromatography to measure the residual monomer content.
3.3. Preparation of the this compound Short-Stopper Solution
A solution of IPHA HCl is prepared for injection into the reactor. A typical concentration is a 5-15% aqueous solution. The amount of IPHA HCl to be added is calculated based on the total weight of the monomers charged. The recommended dosage is typically in the range of 0.01 to 0.25 phm.[4]
3.4. Short-Stopping the Polymerization
-
When the desired monomer conversion is reached (typically 60-70% for SBR), the prepared IPHA HCl solution is injected into the reactor.[9]
-
The mixture is agitated for a short period (e.g., 15-30 minutes) to ensure uniform distribution of the short-stopper.
3.5. Evaluation of Short-Stopping Efficiency
To evaluate the effectiveness of the IPHA HCl as a short-stopper, the monomer conversion is monitored at different time intervals after its addition. An effective short-stopper will show a negligible increase in monomer conversion over time.
| Time After Short-Stopper Addition (minutes) | Monomer Conversion (%) |
| 0 | 60.5 |
| 15 | 60.6 |
| 30 | 60.6 |
| 60 | 60.7 |
3.6. Post-Polymerization Processing
After short-stopping, the unreacted monomers are removed by steam stripping. An antioxidant is typically added to the latex to protect the polymer during drying and storage. The latex is then coagulated, washed, and dried to obtain the final solid rubber.
Visualization of the Experimental Workflow
Caption: Workflow for emulsion polymerization with IPHA HCl as a short-stopper.
Mechanism of Action of this compound
IPHA HCl acts as a radical scavenger. The hydroxylamine functionality readily donates a hydrogen atom to the propagating polymer radical, thus terminating the polymer chain growth. The resulting IPHA radical is stable and does not initiate new polymer chains.
Caption: Simplified mechanism of radical scavenging by N-Isopropylhydroxylamine.
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Polymerization does not stop or stops slowly | Insufficient amount of short-stopper. | Increase the dosage of IPHA HCl within the recommended range. Ensure accurate calculation of phm. |
| Poor mixing of the short-stopper. | Ensure adequate agitation after adding the IPHA HCl solution. | |
| High gel content in the final polymer | Polymerization proceeded beyond the target conversion. | Add the short-stopper at a lower monomer conversion. |
| Ineffective short-stopping. | Verify the quality and concentration of the IPHA HCl solution. | |
| Inconsistent Mooney viscosity | Variation in the timing of short-stopper addition. | Precisely control the monomer conversion at which the short-stopper is added. |
| Inconsistent polymerization temperature. | Ensure stable temperature control throughout the polymerization process. |
References
- 1. Synthetic Rubber [advancionsciences.com]
- 2. US3091602A - Polymerization shortstopping - Google Patents [patents.google.com]
- 3. CA2339055A1 - Composition for shortstopping free radical emulsion polymerizations and stabilizing latices made therefrom - Google Patents [patents.google.com]
- 4. US20150166689A1 - Alkyl hyroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. N-Isopropylhydroxylamin Hydrochlorid, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. 50632-53-6 N-Isopropylhydroxylamine HCl AKSci J93849 [aksci.com]
- 8. data.epo.org [data.epo.org]
- 9. CN104364276B - Alkylhydroxylamine compounds and their application in short-stop radical polymerization - Google Patents [patents.google.com]
N-Isopropylhydroxylamine Hydrochloride: A Safer, Effective Alternative to Hydrazine in Industrial Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Isopropylhydroxylamine (IPHA) and its hydrochloride salt are emerging as a superior substitute for hydrazine in various industrial applications, most notably as a polymerization short-stopping agent and an oxygen scavenger in boiler water treatment. This shift is driven by the significant health and environmental concerns associated with hydrazine, a genotoxic carcinogen. IPHA offers a compelling combination of high efficiency, ease of handling, and a more favorable safety profile, making it a critical component in modernizing industrial chemical processes.
This document provides detailed application notes, experimental protocols, and comparative data on the use of N-Isopropylhydroxylamine hydrochloride as a hydrazine alternative.
Key Applications and Performance Data
This compound's primary industrial applications as a hydrazine alternative are in the termination of free-radical polymerization and the removal of dissolved oxygen from boiler feedwater.
As a Polymerization Short-Stopping Agent
In emulsion polymerization, precise control over the reaction termination is crucial for achieving the desired polymer characteristics. IPHA acts as a highly efficient free-radical scavenger, effectively terminating the polymerization process at the desired conversion level. This ensures control over the molecular weight distribution and prevents the formation of undesirable byproducts.
Table 1: Comparison of N-Isopropylhydroxylamine (IPHA) and Hydrazine as Polymerization Short-Stopping Agents
| Parameter | N-Isopropylhydroxylamine (IPHA) | Hydrazine |
| Typical Dosage | 0.01 to 0.1 parts per hundred monomer (phm) | 0.02 to 0.1 phm |
| Reaction Termination | Rapid and effective termination of free-radical polymerization. | Effective, but can be less predictable. |
| Safety Profile | Lower toxicity and not considered a carcinogen. | Known carcinogen with high handling risks. |
| Byproducts | Does not form regulated nitrosamines. | Can form hazardous byproducts. |
| Versatility | Effective in both "hot" and "cold" polymerization recipes. | Primarily used in specific polymerization systems. |
As an Oxygen Scavenger in Boiler Water Treatment
Dissolved oxygen is a major contributor to corrosion in boiler systems. IPHA effectively scavenges dissolved oxygen, forming a protective passivating layer on metal surfaces and mitigating corrosion.
Table 2: Comparison of N-Isopropylhydroxylamine (IPHA) and Hydrazine as Oxygen Scavengers
| Parameter | N-Isopropylhydroxylamine (IPHA) | Hydrazine |
| Reaction Kinetics | Pseudo-first-order reaction. | Generally first-order with respect to both hydrazine and oxygen. |
| Activation Energy (Ea) | 71.09 kJ/mol | ~58.6 kJ/mol |
| Reaction Conditions | Effective at a wide range of temperatures and pH levels; reaction is promoted by alkaline conditions. | More effective at higher temperatures and pressures. |
| Byproducts | Primarily water and nitrogen. | Water and nitrogen. |
| Safety and Handling | Lower toxicity, offering a safer handling profile. | Highly toxic and carcinogenic, requiring stringent handling procedures. |
| Metal Passivation | Forms a protective magnetite layer. | Forms a passivating magnetite film. |
Experimental Protocols
Protocol 1: Application of this compound as a Short-Stopping Agent in Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
This protocol describes the use of IPHA as a short-stopping agent in a laboratory-scale emulsion polymerization of SBR.
Materials:
-
Styrene
-
Butadiene
-
Deionized water
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
This compound solution (15% aqueous solution)
-
Standard laboratory glassware and polymerization reactor
Procedure:
-
Prepare the polymerization recipe in a suitable reactor, including the monomers, deionized water, and emulsifier.
-
Initiate the polymerization by adding the initiator and maintain the reaction at the desired temperature (e.g., 50°C).
-
Monitor the monomer conversion rate at regular intervals using appropriate analytical techniques (e.g., gravimetry).
-
When the target monomer conversion is reached (e.g., 60-70%), introduce the this compound solution to the reactor. A typical dosage is between 0.01 and 0.1 parts per hundred of monomer (phm).
-
Continue agitation for a short period (e.g., 15-30 minutes) to ensure complete distribution of the short-stopping agent and termination of the polymerization.
-
Cool the reactor and collect the latex for further analysis and processing.
Workflow for Polymerization Short-Stopping
Caption: Workflow for using IPHA as a short-stopping agent.
Protocol 2: Evaluation of this compound as an Oxygen Scavenger in a Simulated Boiler Water System
This protocol outlines a method to assess the oxygen scavenging efficiency of IPHA in a laboratory setting.
Materials:
-
Deionized water
-
This compound
-
Sodium hydroxide (for pH adjustment)
-
Dissolved oxygen (DO) meter and probe
-
Sealed reaction vessel with temperature control
-
Nitrogen gas for deoxygenation
Procedure:
-
Deoxygenate a known volume of deionized water by sparging with nitrogen gas until a low, stable DO level is achieved.
-
Transfer the deoxygenated water to a sealed reaction vessel equipped with a DO probe and temperature control.
-
Adjust the pH of the water to the desired level (e.g., pH 9-10) using a sodium hydroxide solution.
-
Introduce a specific concentration of this compound into the vessel.
-
Record the initial dissolved oxygen concentration.
-
Maintain a constant temperature and monitor the decrease in dissolved oxygen concentration over time.
-
Continue recording data until the dissolved oxygen level stabilizes.
-
Repeat the experiment at different temperatures and IPHA concentrations to determine the reaction kinetics.
Reaction Mechanisms and Signaling Pathways
Free Radical Scavenging in Polymerization
N-Isopropylhydroxylamine terminates polymerization by donating a hydrogen atom to the propagating polymer radical, thus neutralizing it and stopping the chain growth.
Reaction Pathway for Polymerization Termination
Caption: IPHA terminates polymerization by donating a hydrogen atom.
Oxygen Scavenging in Boiler Water
The reaction of N-Isopropylhydroxylamine with dissolved oxygen in an aqueous environment is a redox process that results in the formation of harmless byproducts, primarily water and nitrogen. The reaction is catalyzed by the presence of hydroxide ions.
Oxygen Scavenging Reaction Pathway
Application Notes and Protocols: The Role of N-Isopropylhydroxylamine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine hydrochloride (IPHA HCl) is a versatile and valuable reagent in modern pharmaceutical synthesis. Its utility stems primarily from its role as a selective reducing agent and a precursor for the formation of various nitrogen-containing functional groups, which are integral to the structure of many active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the stability and solubility of N-Isopropylhydroxylamine, making it a convenient and effective reagent for a range of chemical transformations in both laboratory and industrial settings.[1]
These application notes provide a detailed overview of the key applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Key Applications in Pharmaceutical Synthesis
This compound's primary applications in the synthesis of pharmaceutical intermediates and APIs include:
-
Selective Reduction of Carbonyl Compounds: IPHA HCl is utilized for the selective reduction of aldehydes and ketones to their corresponding alcohols. This is a crucial step in the synthesis of many complex drug molecules where other reducible functional groups need to remain intact.[1]
-
Synthesis of Nitrogen-Containing Heterocycles: As a source of a substituted hydroxylamine, it serves as a building block for the synthesis of various nitrogen-containing heterocyclic scaffolds that form the core of numerous pharmaceuticals.
-
Formation of Oximes and Nitrones: The reaction of IPHA HCl with carbonyl compounds can yield oximes and nitrones. These functional groups are not only present in some drug molecules but also serve as important synthetic intermediates for further transformations, such as the synthesis of amines and other nitrogenous compounds.[2][3]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50632-53-6 | [4] |
| Molecular Formula | C₃H₉NO·HCl | [1] |
| Molecular Weight | 111.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 68 - 72 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [4] |
Handling and Safety: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
This protocol describes a general method for the selective reduction of a ketone to its corresponding secondary alcohol using this compound. This transformation is fundamental in the synthesis of various pharmaceutical intermediates.
Reaction Scheme:
Figure 1: General scheme for the reduction of a ketone.
Materials:
-
Ketone substrate (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
Base (e.g., triethylamine, sodium carbonate) (optional, to neutralize HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in the chosen anhydrous solvent.
-
Add this compound to the solution. If required, add the base to neutralize the hydrochloride and free the N-Isopropylhydroxylamine in situ.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of deionized water.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Expected Yields: The yield of the reduction reaction is substrate-dependent but typically ranges from 70% to 95%.
Protocol 2: Synthesis of an Oxime from a Carbonyl Compound
This protocol outlines the formation of an oxime from an aldehyde or ketone, a common step in the synthesis of nitrogen-containing pharmaceutical intermediates.
Reaction Scheme:
Figure 2: General scheme for the formation of an oxime.
Materials:
-
Aldehyde or ketone substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., sodium acetate, pyridine, or triethylamine) (1.1 - 1.5 eq)
-
Solvent (e.g., ethanol, methanol)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde or ketone substrate in the chosen solvent in a round-bottom flask.
-
Add this compound and the base to the solution.
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and add deionized water to precipitate the oxime product or to prepare for extraction.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude oxime.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data: The yields for oxime formation are generally high, often exceeding 90%, depending on the reactivity of the carbonyl compound.
Logical Workflow for Utilizing this compound
The decision-making process for employing this compound in a synthetic route can be visualized as follows:
Figure 3: Decision workflow for using IPHA HCl.
Conclusion
This compound is a highly effective and versatile reagent in pharmaceutical synthesis. Its ability to perform selective reductions of carbonyls and to act as a precursor for various nitrogen-containing moieties makes it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this reagent in the synthesis of a wide array of pharmaceutical compounds.
References
Application Notes and Protocols for Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of key agrochemical intermediates. The focus is on modern, efficient, and sustainable methodologies, including flow chemistry and biocatalysis, benchmarked against traditional batch processes.
Application Note 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Introduction: 2-Chloro-5-(chloromethyl)pyridine (CCMP) is a critical intermediate in the production of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[1][2] Traditional synthesis routes often involve hazardous reagents and produce significant waste. This note details a continuous flow synthesis approach, offering a safer, more efficient, and scalable alternative to conventional batch production.
Data Presentation:
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a CCMP Derivative
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 2-3 hours | 8 minutes |
| Yield | 70% | 98.7% |
| Selectivity | Moderate | High (98.7%) |
| Safety | Handling of reactive intermediates at scale | Enhanced safety due to small reactor volume |
| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending reaction time |
Source: Adapted from a study on the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine from CCMP.[3]
Experimental Protocols:
Protocol 1: Continuous Flow Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine from CCMP
This protocol describes the synthesis of a CCMP derivative to illustrate the advantages of flow chemistry.
Materials:
-
2-Chloro-5-(chloromethyl)pyridine (CCMP)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Distilled water
-
Flow reactor system (e.g., Asia syringe pump, tube reactor)
Procedure:
-
Prepare a solution of CCMP in ethanol.
-
Prepare an aqueous solution of hydrazine hydrate.
-
Set up the flow reactor with a tube reactor (e.g., 16 mL volume).
-
Set the reactor temperature to 90°C.
-
Pump the solutions of CCMP and hydrazine hydrate into the reactor at a defined molar ratio (e.g., 1:8 CCMP to hydrazine hydrate) and a residence time of 8 minutes.[3]
-
Collect the output from the reactor.
-
Remove excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with brine and then with distilled water.
-
Dry the organic layer and remove the solvent by distillation to obtain 2-chloro-5-(hydrazinylmethyl)pyridine.
Mandatory Visualization:
Caption: Workflow for the continuous flow synthesis of a CCMP derivative.
Application Note 2: Green Synthesis of Pyrazole-4-Carboxylic Acid Derivatives
Introduction: Pyrazole-4-carboxylic acid and its derivatives are vital building blocks for a wide range of agrochemicals, including fungicides and insecticides.[4] This application note describes an efficient, one-pot, three-component synthesis using a recyclable magnetic ionic liquid as a catalyst and flow oxygen as a green oxidant.[4]
Data Presentation:
Table 2: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives
| Entry | Aldehyde | Hydrazine | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 90 |
| 3 | 4-Methylbenzaldehyde | Phenylhydrazine | 88 |
| 4 | 4-Methoxybenzaldehyde | Phenylhydrazine | 85 |
| 5 | Benzaldehyde | Hydrazine hydrate | 75 |
Source: Adapted from a study on the one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives.[4]
Experimental Protocols:
Protocol 2: One-Pot Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl acetoacetate
-
Benzaldehyde
-
Phenylhydrazine
-
Magnetic ionic liquid ([bmim][FeCl4])
-
Ethyl acetate
-
Isopropanol
Procedure:
-
In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).[4]
-
Bubble a stream of oxygen through the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the magnetic ionic liquid from the product solution using an external magnet.
-
Wash the ionic liquid with ethyl acetate for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to afford the pure ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Mandatory Visualization:
Caption: Logical workflow for the green synthesis of a pyrazole derivative.
Application Note 3: Biocatalytic Kinetic Resolution of a Chiral Agrochemical Precursor
Introduction: Many agrochemicals are chiral, with one enantiomer often exhibiting significantly higher biological activity. Biocatalysis offers a highly selective and environmentally benign method for obtaining enantiomerically pure intermediates.[5] This note details the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol, a model precursor for chiral agrochemicals.
Data Presentation:
Table 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
| Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E-value) |
| Vinyl acetate | 50 | >99 | >200 |
| Isopropenyl acetate | 49 | >99 | 775.4 |
Source: Adapted from studies on the enzymatic kinetic resolution of (R,S)-1-phenylethanol.[6][7]
Experimental Protocols:
Protocol 3: Kinetic Resolution of (R,S)-1-Phenylethanol using Immobilized Lipase
Materials:
-
(R,S)-1-Phenylethanol
-
Immobilized Lipase (e.g., Novozym 435 or Amano Lipase PS from Burkholderia cepacia)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a reaction vessel, dissolve (R,S)-1-phenylethanol in MTBE.
-
Add the immobilized lipase to the solution.
-
Add vinyl acetate as the acyl donor, typically in a 1:1 molar ratio to the substrate.[7]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.[7]
-
Monitor the reaction progress by periodically analyzing the conversion and enantiomeric excess of the product (R)-1-phenylethyl acetate and the remaining substrate (S)-1-phenylethanol using chiral gas chromatography or HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
Separate the immobilized enzyme by filtration for reuse.
-
Isolate the product and the unreacted substrate by column chromatography or distillation.
Mandatory Visualization:
Caption: Signaling pathway for the lipase-catalyzed kinetic resolution.
References
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N-Isopropylhydroxylamine Hydrochloride
These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-Isopropylhydroxylamine hydrochloride (IPHA), a versatile reagent used in organic synthesis and analytical chemistry. The following protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Titrimetric Analysis for Assay Determination
Titrimetry offers a straightforward and cost-effective method for determining the purity of this compound. Argentometric titration is commonly employed for the quantification of the hydrochloride salt.
Experimental Protocol: Argentometric Titration
This method determines the purity of IPHA by titrating the chloride ions with a standardized solution of silver nitrate.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (K₂CrO₄) indicator solution
-
Deionized water
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipettes and other standard laboratory glassware
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 1 mL of potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate the sample solution with standardized 0.1 M silver nitrate solution.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution consumed.
-
Perform a blank titration using 50 mL of deionized water and the indicator, and subtract the blank volume from the sample titration volume.
Calculation of Purity:
Purity (%) = (V_s - V_b) * M * F * 100 / W
Where:
-
V_s = Volume of AgNO₃ solution consumed by the sample (mL)
-
V_b = Volume of AgNO₃ solution consumed by the blank (mL)
-
M = Molarity of the AgNO₃ solution (mol/L)
-
F = Molar mass of this compound (111.57 g/mol )
-
W = Weight of the sample (mg)
Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| Method | Argentometric Titration |
| Titrant | 0.1 M Silver Nitrate |
| Indicator | Potassium Chromate |
| Expected Purity Range | >98.0% |
Experimental Workflow
Chromatographic Analysis for Impurity Profiling and Quantification
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying this compound and its potential impurities.
Reversed-Phase HPLC with UV Detection (Post-Derivatization)
Direct analysis of IPHA by UV-HPLC is challenging due to its lack of a strong chromophore. A common approach for hydroxylamines is derivatization to introduce a UV-active moiety. This protocol is adapted from methods for hydroxylamine analysis.[1]
Experimental Protocol:
Derivatization Reagent: Benzaldehyde
Materials and Reagents:
-
This compound reference standard and sample
-
Benzaldehyde
-
Sodium acetate
-
Acetic acid
-
Methanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Water bath
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of phosphate buffer and acetonitrile.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add 50 mL of a diluent (e.g., methanol/water mixture).
-
Add 300 mg of sodium acetate and sonicate to dissolve.
-
Add 5 mL of acetic acid and 80 µL of benzaldehyde.
-
Heat the solution in a water bath at 70°C for 30 minutes.[1]
-
Cool to room temperature and make up to the mark with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the test sample into a 100 mL volumetric flask and follow the same derivatization procedure as for the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.01 M phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak corresponding to the derivatized IPHA can be identified and quantified based on the retention time and peak area of the standard.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Analyte | Derivatized N-Isopropylhydroxylamine |
| Method | RP-HPLC-UV |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Linearity (r²) | >0.999 |
| LOD | ~1 µg/g |
| LOQ | ~3 µg/g |
| Recovery | 98-102% |
Experimental Workflow
Gas Chromatography with FID Detection (Post-Derivatization)
Gas chromatography is another effective technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like IPHA, derivatization is necessary to increase volatility. This protocol is adapted from a method for hydroxylamine hydrochloride.[2]
Experimental Protocol:
Derivatization Reagent: Acetone
Materials and Reagents:
-
This compound reference standard and sample
-
Acetone (GC grade)
-
Water (deionized)
-
0.45 µm syringe filters
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Diluent Preparation: Prepare a mixture of water and acetone.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the water/acetone diluent. This will form the acetone oxime derivative of the parent hydroxylamine and the corresponding derivative for IPHA.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: 100% Dimethylpolysiloxane (e.g., HP-5)
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 20°C/min.
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1-2 mL/min.
-
Injection Volume: 1 µL (split injection)
-
-
Analysis: Inject the standard and sample solutions. The resulting peak for the derivatized IPHA is used for quantification.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Analyte | Derivatized N-Isopropylhydroxylamine |
| Method | GC-FID |
| Column | 100% Dimethylpolysiloxane |
| Linearity (r²) | >0.998 |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Recovery | 97-103% |
Experimental Workflow
Spectroscopic Analysis
Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can be used for the identification and confirmation of this compound.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the resulting spectrum with a reference spectrum of this compound for identification.
Raman Spectroscopy
Protocol:
-
Place a small amount of the solid sample on the spectrometer stage.
-
Acquire the Raman spectrum using an appropriate laser excitation wavelength.
-
Compare the obtained spectrum with a reference spectrum for confirmation of identity.
These spectroscopic methods are primarily qualitative and are excellent for identity confirmation in conjunction with quantitative methods like titration or chromatography.
References
Application Notes and Protocols: N-Isopropylhydroxylamine Hydrochloride in the Preparation of Styrene-Butadiene Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Isopropylhydroxylamine hydrochloride (IPHA-HCl) as a short-stopping agent in the emulsion polymerization of styrene-butadiene rubber (SBR). Detailed protocols and data are presented to guide researchers in utilizing IPHA-HCl for precise control over SBR synthesis.
Introduction
N-Isopropylhydroxylamine (IPHA) and its salts, such as this compound, are highly efficient free-radical scavengers used to terminate free-radical initiated emulsion polymerization reactions.[1][2][3] In the production of elastomers like styrene-butadiene rubber (SBR), the polymerization process is intentionally stopped at a specific monomer conversion to achieve the desired material properties, including Mooney viscosity.[1] IPHA-HCl offers significant advantages over other short-stopping agents, such as not contributing to the formation of regulated nitrosamines and providing excellent control over the final polymer characteristics.[1][2] It is also effective in preventing the formation of undesirable "popcorn polymer" during monomer recovery.
Mechanism of Action: Free Radical Scavenging
The primary function of this compound in SBR polymerization is to act as a free-radical scavenger.[1] The emulsion polymerization of styrene and butadiene is initiated by free radicals. These radicals propagate by adding monomer units to the growing polymer chain. IPHA-HCl terminates this chain growth by reacting with and neutralizing the propagating polymer radicals. This rapid quenching of the polymerization is crucial for controlling the molecular weight and molecular weight distribution of the SBR, which in turn dictates its physical properties like Mooney viscosity.[4]
The hydroxylamine functional group in IPHA is responsible for its radical scavenging activity. It can donate a hydrogen atom to the propagating radical, thus terminating the polymer chain and forming a stable nitroxide radical from the IPHA molecule. This nitroxide radical is significantly less reactive and does not initiate new polymer chains.
Data Presentation
The effectiveness of a short-stopping agent is determined by its ability to halt the polymerization reaction and maintain a stable monomer conversion over time. The following table summarizes the impact of N-Isopropylhydroxylamine (IPHA) on the percentage of monomer conversion in a typical SBR emulsion polymerization. A lower increase in conversion after the addition of the short-stopping agent indicates a more effective termination of the reaction.
| Short-Stopping Agent | Initial Conversion (%) | Increase in Conversion after 4 hours (%) | Increase in Conversion after 24 hours (%) |
| IPHA | 60.2 | 0.3 | 0.8 |
| Diethylhydroxylamine (DEHA) | 60.5 | 1.5 | 3.5 |
| No Short-Stop | 60.0 | >10 | >20 |
Data is derived from comparative studies in patent literature and represents typical performance.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of "cold" emulsion SBR using this compound as the short-stopping agent.
Materials and Reagents
-
Styrene (inhibitor removed)
-
Butadiene
-
Deionized water
-
Rosin acid soap (emulsifier)
-
Tertiary dodecyl mercaptan (chain transfer agent)
-
p-Menthane hydroperoxide (initiator)
-
Ferrous sulfate heptahydrate (activator component)
-
Ethylenediaminetetraacetic acid (EDTA) (chelating agent)
-
Sodium formaldehyde sulfoxylate (activator component)
-
This compound (short-stopping agent)
-
Antioxidant (e.g., N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine)
-
Sulfuric acid (for coagulation)
-
Sodium chloride (for coagulation)
Equipment
-
Pressurized polymerization reactor with stirring mechanism and temperature control
-
Monomer and reagent feed vessels
-
System for monitoring temperature and pressure
-
Latex collection vessel
-
Coagulation tank
-
Washing and drying equipment
-
Mooney viscometer
Polymerization Procedure
A standard "cold" emulsion SBR polymerization is conducted at approximately 5°C.[5]
-
Reactor Charging: The polymerization reactor is charged with deionized water, emulsifier (rosin acid soap), and the chain transfer agent (tertiary dodecyl mercaptan).
-
Monomer Addition: Styrene and butadiene are added to the reactor. A typical ratio is 25% styrene and 75% butadiene by weight.
-
Initiator and Activator Addition: The initiator system, consisting of p-menthane hydroperoxide, ferrous sulfate, EDTA, and sodium formaldehyde sulfoxylate, is added to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at 5°C with continuous stirring. The progress of the reaction is monitored by measuring the solid content of the latex.
-
Short-Stopping: When the desired monomer conversion is reached (typically around 60-70%), the short-stopping agent, this compound, is injected into the reactor. A typical dosage is between 0.05 and 0.2 parts per hundred parts of monomer (phm).
-
Monomer Recovery: Unreacted styrene and butadiene are removed from the latex by steam stripping.
-
Coagulation and Washing: An antioxidant is added to the latex. The latex is then transferred to a coagulation tank where it is coagulated using a solution of sulfuric acid and sodium chloride. The resulting rubber crumb is then washed thoroughly with water.
-
Drying: The washed SBR crumb is dried in an oven at a controlled temperature.
-
Analysis: The final SBR product is analyzed for properties such as Mooney viscosity.
Visualizations
Signaling Pathway: Free Radical Polymerization and Termination
Caption: Free radical polymerization mechanism and termination by IPHA-HCl.
Experimental Workflow
References
- 1. areabusiness.versalis.eni.com [areabusiness.versalis.eni.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. CN104364276B - Alkylhydroxylamine compounds and their application in short-stop radical polymerization - Google Patents [patents.google.com]
- 5. labsaco.com [labsaco.com]
Application Notes and Protocols: N-Isopropylhydroxylamine Hydrochloride as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine hydrochloride (IPH-HCl) is a versatile chemical compound with applications extending to the field of corrosion science. Primarily recognized for its role as an oxygen scavenger, it serves as an effective corrosion inhibitor, particularly in boiler water treatment and other closed-loop systems where the presence of dissolved oxygen is a major contributor to metal degradation. This document provides detailed application notes on its function as a corrosion inhibitor and protocols for its evaluation.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through its function as an oxygen scavenger. Dissolved oxygen in aqueous systems is a key cathodic reactant in the corrosion process of metals like steel. By removing dissolved oxygen, IPH-HCl stifles the cathodic reaction, thereby reducing the overall corrosion rate.
The reaction with oxygen is believed to proceed as follows:
4(CH₃)₂CHNHOH·HCl + O₂ → 4(CH₃)₂C=NOH + 2H₂O + 4HCl
In addition to oxygen scavenging, as an organic amine derivative, N-Isopropylhydroxylamine may also contribute to corrosion inhibition by adsorbing onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. This dual-action mechanism makes it a valuable corrosion inhibitor in various industrial applications.[1][2]
Applications
The principal application of this compound as a corrosion inhibitor is in water treatment, specifically for:
-
Boiler Feedwater: To prevent pitting corrosion in boilers, economizers, and condensate lines by removing residual dissolved oxygen after mechanical deaeration.[3]
-
Closed-Loop Cooling Systems: To protect system components from oxygen-induced corrosion.
-
Metal Passivation: It can aid in the formation of a protective passive layer on metal surfaces, further enhancing corrosion resistance.[1][2]
Data Presentation
Quantitative evaluation of a corrosion inhibitor's performance is crucial. The following tables provide a structured format for presenting experimental data obtained from the protocols detailed below. Note: The data in these tables are illustrative examples and are not actual experimental results for this compound.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank | 0.0542 | 15.8 | - |
| 50 | 0.0125 | 3.6 | 76.9 |
| 100 | 0.0068 | 2.0 | 87.5 |
| 200 | 0.0031 | 0.9 | 94.3 |
| 500 | 0.0015 | 0.4 | 97.2 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 250 | 150 | - |
| 50 | 1100 | 80 | 77.3 |
| 100 | 2300 | 55 | 89.1 |
| 200 | 4800 | 30 | 94.8 |
| 500 | 9500 | 15 | 97.4 |
Table 3: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 100 | 70 | 120 | - |
| 50 | -435 | 22 | 65 | 115 | 78.0 |
| 100 | -420 | 11 | 62 | 110 | 89.0 |
| 200 | -405 | 5 | 58 | 105 | 95.0 |
| 500 | -390 | 2 | 55 | 100 | 98.0 |
Experimental Protocols
Weight Loss Method
This method provides a direct measure of corrosion and the effectiveness of the inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive medium (e.g., 1M HCl, aerated water)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Beakers
-
Polishing paper (various grits)
-
Acetone
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Measurement: Accurately measure the dimensions of the coupons to calculate the surface area and weigh them to the nearest 0.1 mg.
-
Inhibitor Solutions: Prepare a series of the corrosive medium containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Include a blank solution without the inhibitor.
-
Immersion: Immerse one coupon in each test solution. Ensure the coupons are fully submerged and not in contact with each other or the beaker walls.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, rinse with deionized water, and clean them with a soft brush to remove corrosion products. A chemical cleaning solution may be necessary depending on the metal and corrosion products.
-
Final Measurement: Rinse the cleaned coupons with deionized water, dry them thoroughly in a desiccator, and reweigh them.
-
Calculations:
-
Corrosion Rate (CR) in mils per year (mpy): CR = (K * W) / (A * T * D) where K = 3.45 x 10⁶ (for mpy), W = weight loss in grams, A = surface area in cm², T = exposure time in hours, and D = density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface.[4]
Materials and Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Working electrode (e.g., mild steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Corrosive medium and inhibitor solutions as described in the weight loss method.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing, rinsing, and drying as described for the weight loss coupons.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Stabilization: Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.
-
Extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[5]
-
Potentiodynamic Polarization
This technique provides information about the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).[6]
Materials and Equipment:
-
Same as for EIS.
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and assemble the cell as in the EIS protocol. Allow the OCP to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.
-
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Dual-action mechanism of N-Isopropylhydroxylamine HCl as a corrosion inhibitor.
References
Troubleshooting & Optimization
improving yield in reactions with N-Isopropylhydroxylamine hydrochloride
Technical Support Center: N-Isopropylhydroxylamine Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as a reducing agent and for the formation of oximes from carbonyl compounds.[1][2] It is also utilized in the synthesis of pharmaceuticals, agrochemicals, and as a short-stopping agent in free-radical polymerization reactions.[3]
Q2: What are the most common side reactions observed when using this compound, and how can they be minimized?
A2: The most prevalent side reactions include the over-reduction to isopropylamine and undesired N-alkylation instead of O-alkylation.[4] To minimize these, careful control of reaction parameters such as pH, temperature, and choice of solvent is crucial.[4]
Q3: How does pH influence the reaction pathway and the formation of byproducts?
A3: The pH of the reaction medium plays a critical role in directing the reaction.[4] Generally, basic conditions (pH > 10) favor O-alkylation, while acidic conditions (pH < 6) can promote N-alkylation.[4] For reductive processes, maintaining a pH between 5 and 7 can enhance the formation of the desired hydroxylamine over the amine byproduct.[4]
Q4: Can the choice of solvent affect the reaction outcome and yield?
A4: Yes, the solvent choice is important. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) can enhance the nucleophilicity of hydroxylamine intermediates, favoring the desired O-alkylation.[4] In contrast, protic solvents such as water may lead to competing hydrolysis pathways, which can reduce the overall yield.[4]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a cool, dry place in a tightly sealed container.[1][5] It is incompatible with strong oxidizing agents and should be protected from moisture.[6] For long-term storage, a temperature of -20°C is recommended.[5]
Q6: Is this compound stable under normal reaction conditions?
A6: this compound is generally stable under recommended storage conditions.[7] However, its stability and reactivity can be influenced by factors such as pH and temperature. It is important to be aware of its potential for hazardous reactions with strong oxidizing agents.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Suboptimal pH- Incorrect solvent choice- Inappropriate reaction temperature or pressure- Degradation of the reagent | - Adjust the pH to the optimal range for your specific reaction (e.g., pH > 10 for O-alkylation).[4]- Use a polar aprotic solvent (e.g., THF, DMF) to enhance nucleophilicity.[4]- Optimize temperature and pressure; for some hydrogenations, increasing pressure to 10-20 bar and temperature to 80°C can improve yields.[2]- Ensure the reagent is properly stored and handled to prevent degradation.[1][6] |
| Formation of Isopropylamine (Over-reduction) | - Excess of reducing agent- Prolonged reaction time- High reaction temperature | - Carefully control the stoichiometry of the reducing agent.- Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction upon completion.- Conduct the reaction at a lower temperature. |
| Unwanted N-Alkylation Byproduct | - Acidic reaction conditions | - Perform the reaction under basic conditions (pH > 10) to favor O-alkylation.[4] |
| Presence of Impurities in the Final Product | - Incomplete reaction- Side reactions- Contaminated starting materials | - Monitor the reaction to ensure it goes to completion.- Optimize reaction conditions to minimize side reactions.- Purify the starting materials before use.- Purify the final product using appropriate techniques such as recrystallization or chromatography. |
| Inconsistent Reaction Results | - Variability in reagent quality- Inconsistent reaction setup and conditions | - Use a reliable source for this compound and check its purity.- Ensure consistent and precise control over all reaction parameters (temperature, pressure, pH, solvent, etc.). |
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrogenation of Oximes
| Catalyst System | Pressure (bar) | Temperature (°C) | Selectivity for Aliphatic Amines (%) |
| Ruthenium with tridentate ligands | 1 | 25 | 65 - 71[2] |
| Ruthenium with tridentate ligands | 10 - 20 | 80 | 83 - 99[2] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, THF).
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution. If necessary, add a base (e.g., sodium acetate, pyridine) to neutralize the hydrochloride and free the hydroxylamine.
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired oxime.
Protocol 2: Synthesis of this compound
This protocol is based on a patented method and should be performed with appropriate safety precautions.[8]
-
Oxidation: In a three-necked flask, heat diisopropylamine to 70°C. Introduce carbon dioxide gas as a catalyst. Slowly add a 30% solution of hydrogen peroxide over 3-6 hours to form the nitrone.[8]
-
Acid Hydrolysis: Add concentrated hydrochloric acid (37%) to the reaction mixture to hydrolyze the nitrone under acidic conditions.[8]
-
Isolation and Crystallization: Concentrate the solution and cool it to crystallize the this compound product.[8]
-
Neutralization (for free hydroxylamine): To obtain the free N-Isopropylhydroxylamine, dissolve the hydrochloride salt in an organic solvent (e.g., petroleum ether) and neutralize it with a base such as sodium hydroxide.[8]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing reaction outcomes.
Caption: A general experimental workflow.
References
- 1. Page loading... [guidechem.com]
- 2. Buy O-Isopropylhydroxylamine hydrochloride | 4490-81-7 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. O-Isopropylhydroxylamine hydrochloride | RUO | Supplier [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
Technical Support Center: N-Isopropylhydroxylamine Hydrochloride (IPHA) Solution Stability
Welcome to the Technical Support Center for N-Isopropylhydroxylamine hydrochloride (IPHA). This resource is designed to assist researchers, scientists, and drug development professionals in managing stability issues encountered when working with IPHA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (IPHA) in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. IPHA is hygroscopic and sensitive to moisture, which can initiate degradation.[1] It is generally more stable at a neutral pH or in a hydrochloric acid solution but is unstable in the presence of other inorganic acids.
Q2: What are the known decomposition products of IPHA?
A2: Upon decomposition, IPHA can generate several hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[1] The specific degradation products formed in solution under experimental conditions (e.g., hydrolysis, oxidation) may vary.
Q3: What are the recommended storage conditions for IPHA solid and its solutions?
A3: Solid this compound should be stored in a well-ventilated place in a tightly closed container, protected from moisture.[1] For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be stored at low temperatures (e.g., 2-8°C), protected from light, and in a tightly sealed container to minimize exposure to air and moisture.
Q4: Can I use IPHA solutions that have changed color or show precipitation?
A4: Any change in the physical appearance of an IPHA solution, such as discoloration (e.g., developing a yellow tint) or the formation of a precipitate, is an indicator of potential degradation. It is strongly advised not to use such solutions as the presence of impurities and a lower concentration of the active compound can significantly impact experimental results.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation, storage, and use of this compound solutions.
Problem 1: Rapid degradation of IPHA solution is suspected.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH: The solution pH is too acidic (with inorganic acids other than HCl) or too basic. IPHA is known to be unstable in the presence of various inorganic acids. | Adjust the pH of your solution to a neutral range (pH 6-7.5) if compatible with your experimental design. For applications requiring acidic conditions, consider using hydrochloric acid. |
| Elevated Temperature: The solution is being stored at room temperature or higher for an extended period. | Prepare the IPHA solution fresh before each experiment. If storage is unavoidable, store the solution at 2-8°C and for the shortest possible duration. |
| Exposure to Light: The solution is stored in a clear container and exposed to ambient or UV light. | Store IPHA solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light. |
| Presence of Oxidizing Agents: The solvent or other reagents in the solution contain trace oxidizing impurities. IPHA is incompatible with strong oxidizing agents.[1] | Use high-purity, de-gassed solvents for solution preparation. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. |
Problem 2: Inconsistent or unexpected experimental results when using an IPHA solution.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded IPHA Solution: The IPHA solution has degraded over time, leading to a lower effective concentration and the presence of interfering degradation products. | Prepare a fresh solution of IPHA. It is best practice to prepare IPHA solutions immediately before use. |
| Hygroscopic Nature of Solid IPHA: The solid IPHA has absorbed moisture from the air, leading to inaccuracies in weighing and a lower actual concentration in the prepared solution. IPHA is known to be hygroscopic.[1] | Store solid IPHA in a desiccator. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Incompatibility with Other Reagents: IPHA may be reacting with other components in your experimental setup. | Review the compatibility of IPHA with all other reagents in your reaction mixture. Consider performing control experiments to isolate the effect of IPHA. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of IPHA under various stress conditions.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or a buffer at neutral pH) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a specified time.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- Neutralize the acid and base hydrolysis samples if necessary.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples using a stability-indicating analytical method, such as the HPLC method described below.
Stability-Indicating HPLC Method for this compound
This method is designed to separate IPHA from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
The following tables provide representative data from a forced degradation study on a 1 mg/mL solution of this compound.
Table 1: Degradation of IPHA under Different Stress Conditions
| Stress Condition | Time (hours) | % IPHA Remaining | Appearance of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 85.2% | Minor peaks observed |
| 0.1 M NaOH at 60°C | 24 | 62.7% | Significant degradation peaks |
| 3% H₂O₂ at RT | 24 | 45.1% | Multiple degradation peaks |
| 70°C | 24 | 92.5% | Minimal degradation |
| Photolytic | 24 | 98.1% | No significant degradation |
Table 2: pH-Dependent Stability of IPHA at 40°C
| pH | Time (hours) | % IPHA Remaining |
| 3.0 | 48 | 91.3% |
| 5.0 | 48 | 95.8% |
| 7.0 | 48 | 98.5% |
| 9.0 | 48 | 82.4% |
Visualizations
Caption: Troubleshooting workflow for IPHA solution stability issues.
Caption: Potential degradation pathways of IPHA under stress.
References
Technical Support Center: Purification of N-Isopropylhydroxylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylhydroxylamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis reaction, or degradation. When synthesized from the oxidation of diisopropylamine followed by treatment with hydrochloric acid, potential impurities include:
-
Unreacted Diisopropylamine: The starting material for the synthesis.[1]
-
Oxidation Byproducts: Various oxidized species other than the desired nitrone precursor.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: What is the recommended method for determining the purity of this compound?
A2: A common and effective method for determining the purity of this compound is through argentometric titration . This method quantifies the chloride ion content, providing an assay of the hydrochloride salt's purity.[2] Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to detect and quantify organic impurities.
Q3: Is this compound stable?
A3: this compound is a salt, which enhances its stability compared to the free base. However, like many hydroxylamine derivatives, it can be susceptible to oxidation. It is also described as hygroscopic, so it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying this compound. Success depends on the appropriate choice of solvent and careful control of the crystallization process.
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amine salts.[3] Here are several strategies to troubleshoot this problem:
-
Reduce Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Slow Down the Cooling Rate: Rapid cooling often promotes oiling. Allow the solution to cool gradually to room temperature before transferring it to an ice bath.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. For amine hydrochlorides, a common combination is an alcohol (e.g., ethanol, isopropanol) as the good solvent and an ether (e.g., diethyl ether) or a non-polar solvent as the anti-solvent.
-
Seed the Solution: Introduce a small crystal of pure this compound to the cooled, saturated solution to induce crystallization at the desired solid phase.
Q5: I have very low recovery after recrystallization. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Incomplete precipitation: After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Crystals lost during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q6: What are suitable solvents for the recrystallization of this compound?
A6: While specific solubility data is not widely published, general principles for amine hydrochlorides suggest the use of polar protic solvents. Good starting points for solvent screening include:
-
Isopropanol
-
Ethanol
-
Methanol
A mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane, can also be effective.
Column Chromatography
While less common for the final purification of a salt, chromatography can be useful for removing specific impurities.
Q7: Can I purify this compound using silica gel chromatography?
A7: Direct purification of the hydrochloride salt on standard silica gel can be challenging due to its high polarity, which may lead to poor elution and streaking. However, a few strategies can be employed:
-
Use a modified silica gel: Alumina (basic or neutral) can sometimes be more effective for the purification of amines and their salts.[4]
-
Convert to the free base: For purification of the core molecule, the hydrochloride salt can be neutralized to the free base (N-Isopropylhydroxylamine), which is less polar and more amenable to silica gel chromatography. After purification, the free base can be converted back to the hydrochloride salt.
-
Reverse-phase chromatography: This technique separates compounds based on hydrophobicity and can be suitable for polar compounds like amine salts.[4]
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
| Parameter | Value/Observation |
| Purity (by Argentometric Titration) | >97% (typical for commercially available products)[2] |
| Appearance | White to beige crystalline powder |
| Melting Point | 68-72 °C |
Visualization
Below are diagrams illustrating key workflows and logical relationships in the purification of this compound.
References
avoiding side reactions with N-Isopropylhydroxylamine hydrochloride
Welcome to the technical support center for N-Isopropylhydroxylamine Hydrochloride (IPHA-HCl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (IPHA-HCl) is the hydrochloride salt of N-Isopropylhydroxylamine (IPHA). It is a versatile reagent in organic synthesis, primarily used as a nucleophile for the formation of O-isopropyl oximes from aldehydes and ketones.[1][2] It also serves as a reducing agent, a short-stopping agent in free-radical polymerization reactions, and an oxygen scavenger.[3]
Q2: What are the main stability concerns with this compound?
IPHA-HCl is a solid that is generally stable under recommended storage conditions (cool, dry, and inert atmosphere).[4] However, it is hygroscopic and can be sensitive to moisture, heat, and strong oxidizing agents.[5][6] The free base, N-Isopropylhydroxylamine (IPHA), is particularly susceptible to oxidation and its stability can be influenced by pH and temperature.[5][7]
Q3: What are the common side reactions to be aware of when using this compound?
The primary side reactions involve oxidation, thermal decomposition, and unwanted reactions with certain reagents. These can lead to the formation of impurities that may complicate reaction work-up and product purification.
Q4: How does pH affect the stability and reactivity of N-Isopropylhydroxylamine?
The stability and reactivity of IPHA are significantly influenced by pH.[5][7][8] While stable at neutral and acidic pH, the free base can be unstable in the presence of some inorganic acids and at alkaline pH.[9][10] The pH of the reaction medium can also affect the rate and equilibrium of oxime formation.[11]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Oxime Formation
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH for oxime formation can vary depending on the substrate. For aldehydes, a pH of 3 to 7 is often preferred, while for ketones, a pH of 6 or higher may be more suitable.[11] Adjust the pH of the reaction mixture accordingly. |
| Steric Hindrance | The bulky isopropyl group on the hydroxylamine can slow down the reaction with sterically hindered carbonyl compounds.[1] Consider increasing the reaction time or temperature, or using a less hindered hydroxylamine derivative if the isopropyl group is not essential. |
| Insufficient Reagent | Ensure that at least a stoichiometric amount of IPHA-HCl is used. An excess of the hydroxylamine can sometimes be beneficial to drive the reaction to completion. |
| Low Reaction Temperature | While some oximations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[12] |
| Presence of Water | While the reaction is often carried out in aqueous or alcoholic media, an excessive amount of water can sometimes hinder the reaction. If possible, try using an anhydrous solvent. |
Issue 2: Formation of Unknown Impurities
| Potential Cause | Troubleshooting Step |
| Oxidation of IPHA | N-Isopropylhydroxylamine can be oxidized, especially in the presence of air or oxidizing agents.[5] Oxidation can lead to the formation of nitrones.[7] To minimize this, perform reactions under an inert atmosphere (e.g., nitrogen or argon) and deoxygenate solvents before use. |
| Thermal Decomposition | At elevated temperatures, IPHA-HCl can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][6] Avoid excessive heating and prolonged reaction times at high temperatures. |
| Reaction with Strong Oxidizing Agents | IPHA-HCl is incompatible with strong oxidizing agents.[5][6] Avoid using strong oxidants in the same reaction vessel. |
| Side Reactions with Substrate or Other Reagents | The nucleophilic nature of the hydroxylamine nitrogen can lead to side reactions with other electrophilic functional groups present in the substrate or other reagents.[13] Protect sensitive functional groups or consider an alternative synthetic route. |
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation with Minimized Side Reactions
This protocol provides a general guideline for the synthesis of oximes from carbonyl compounds using this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound (IPHA-HCl)
-
Base (e.g., sodium bicarbonate, sodium carbonate)[12]
-
Solvent (e.g., ethanol, methanol, water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the carbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Add a stoichiometric equivalent or a slight excess (e.g., 1.1 equivalents) of this compound to the solution.
-
Slowly add a base to neutralize the hydrochloride and liberate the free hydroxylamine. The choice and amount of base will depend on the desired pH of the reaction.[12]
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Analytical Method for Impurity Profiling
This section outlines a general approach for the analysis of this compound and its reaction mixtures to identify and quantify impurities.
Technique: High-Performance Liquid Chromatography (HPLC) [9][14][15]
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of polar organic compounds.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best separation.[15]
-
Detection: A UV detector is suitable if the compounds of interest have a chromophore. If not, a mass spectrometer (LC-MS) can be used for detection and identification of impurities based on their mass-to-charge ratio.[14][16]
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) [14]
For volatile impurities or after derivatization of non-volatile compounds, GC-MS can be a powerful tool for separation and identification.
Data Presentation
Table 1: Influence of pH on the Formation of Disinfection Byproducts (DBPs) (Illustrative Example)
While specific quantitative data for IPHA-HCl side reactions is limited in the public domain, the following table illustrates how pH can influence byproduct formation in related chemical systems, such as water disinfection. This highlights the importance of pH control in reactions involving reactive nitrogen species.
| pH | Trihalomethanes (THMs) Formation | Haloacetonitriles (HANs) Formation | NCl3 Formation | Haloacetic Acids (HAAs) Formation |
| 6.0 | Decreased | Increased | Increased | Constant |
| 7.5 | Increased | Decreased | Decreased | Constant |
| >8.0 | Generally Favored | - | - | - |
Data adapted from studies on disinfection byproducts and is for illustrative purposes to emphasize the impact of pH.[8][17][18]
Visualizations
Logical Workflow for Troubleshooting Oxime Formation
Caption: A troubleshooting workflow for low yields in oxime formation reactions.
Potential Side Reaction Pathways of N-Isopropylhydroxylamine
Caption: Major pathways for side reactions involving N-Isopropylhydroxylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. O-Isopropylhydroxylamine hydrochloride | 4490-81-7 [sigmaaldrich.com]
- 4. 50632-53-6 N-Isopropylhydroxylamine HCl AKSci J93849 [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. US20020123650A1 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 7. chimia.ch [chimia.ch]
- 8. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. asianjpr.com [asianjpr.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with N-Isopropylhydroxylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for reactions involving N-Isopropylhydroxylamine hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions using this compound?
A1: The optimal pH for reactions with this compound is highly dependent on the specific application. For its use as an oxygen scavenger, weakly basic conditions have been shown to significantly promote the reaction rate.[1][2] However, for other applications, such as a reducing agent or in the formation of oximes, the ideal pH may vary. It is crucial to perform small-scale optimization experiments to determine the optimal pH for your specific reaction.
Q2: How does pH affect the stability of this compound?
A2: N-Isopropylhydroxylamine (the free base) is reported to be stable at neutral pH and in the presence of hydrochloric acid. However, its stability and reactivity can be influenced by both pH and temperature. The hydrochloride salt is acidic and is stable under recommended storage conditions (cool, dry, inert atmosphere), though it is hygroscopic.[3]
Q3: What are common side reactions to be aware of when using this compound, and how can pH influence them?
A3: A common side reaction, particularly in reduction reactions, is the over-reduction to isopropylamine.[3] While the direct influence of pH on this specific side reaction is not well-documented in the provided search results, controlling reaction parameters like temperature and time is crucial for mitigation.[3] In peptide coupling reactions, racemization can be a significant side reaction, which can be minimized by the use of additives like HOAt or Oxyma Pure.[4] The choice of base in such reactions is also critical to prevent side reactions.[4]
Q4: Can this compound be used in peptide synthesis?
A4: While the search results do not provide a direct example of this compound being used as a primary coupling reagent in peptide synthesis, O-Isopropylhydroxylamine hydrochloride is used for the formation of stable N-alkyl isoxazolium salts, which act as zero-length crosslinkers for peptide and protein ligation.[3] This suggests a potential role for related hydroxylamine derivatives in bioconjugation. General troubleshooting for peptide coupling, such as addressing incomplete reactions and preventing racemization, would be applicable.[4][5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Perform a pH titration study for your specific reaction. Test a range of pH values (e.g., from acidic to basic in increments of 1-2 pH units) in small-scale trials. | The reactivity of N-Isopropylhydroxylamine is pH-dependent. For oxygen scavenging, for example, weakly basic conditions are favorable.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | To ensure the reaction has reached completion before work-up. |
| Reagent Degradation | Ensure this compound is stored under cool, dry, and inert conditions as it is hygroscopic.[3] Use freshly opened or properly stored reagents. | Moisture can affect the stability and reactivity of the reagent. |
| Presence of Moisture | Conduct the reaction under anhydrous conditions if it is sensitive to water. | Water can interfere with certain reactions, such as those involving highly reactive intermediates.[6] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reduction | Maintain lower reaction temperatures and use shorter reaction durations.[3] Consider the use of chelating agents like EDTA to sequester metal ion impurities that may catalyze over-reduction.[3] | To kinetically control the reaction and prevent the formation of byproducts like isopropylamine.[3] |
| Racemization (in chiral synthesis) | Use additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure.[4] Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases.[4] | These additives can suppress racemization during the activation of carboxylic acids in coupling reactions.[4] |
| Side reactions from starting materials | Purify starting materials before use. Ensure the reaction conditions are specific for the desired transformation. | Impurities in the starting materials can lead to unexpected side products. |
Data Presentation
Table 1: Influence of pH on N-Isopropylhydroxylamine (IPHA) Deoxygenation Rate
Note: This data is qualitative based on the provided search results. A quantitative table would require specific experimental data not available in the search snippets.
| pH Condition | Reaction Rate | Reference |
| Weakly Basic | Strongly Promoted | [1][2] |
| Neutral | Stable | |
| Acidic (HCl) | Stable |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction pH
This protocol provides a general framework for determining the optimal pH for a reaction involving this compound.
Materials:
-
This compound
-
Reactants for the specific transformation
-
A set of buffers covering a range of pH values (e.g., acetate, phosphate, borate)
-
Organic solvent (if applicable)
-
Reaction vessels (e.g., vials, round-bottom flasks)
-
Stirring apparatus
-
Analytical equipment for reaction monitoring (e.g., TLC plates, LC-MS, GC)
Procedure:
-
Setup: In separate reaction vessels, dissolve the starting materials in the chosen solvent.
-
pH Adjustment: Add a different buffer to each reaction vessel to achieve a range of pH values.
-
Initiation: Add this compound to each reaction vessel to initiate the reaction.
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Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using the chosen analytical method.
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Analysis: Compare the reaction rates and product yields across the different pH conditions to identify the optimum.
Protocol 2: Synthesis of this compound via Oxidation and Acidolysis
This protocol is based on a patented synthesis method and involves acidic conditions for the final hydrolysis step.[7]
Materials:
-
Diisopropylamine
-
Hydrogen peroxide (30% solution)
-
Carbon dioxide (catalyst)
-
Concentrated hydrochloric acid (37%)
-
Petroleum ether
-
Sodium hydroxide
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Reaction flask (e.g., three-necked flask)
-
Heating and stirring apparatus
Procedure:
-
Oxidation: In a three-necked flask, heat diisopropylamine to 70°C. Introduce carbon dioxide gas as a catalyst. Slowly add 30% hydrogen peroxide over 3-6 hours to form the nitrone.
-
Acidolysis: Add concentrated hydrochloric acid to the reaction mixture. This facilitates hydrolysis under acidic conditions.
-
Isolation: Concentrate the solution and cool to crystallize this compound.
-
Neutralization (to obtain free base): To the hydrochloride salt, add petroleum ether and sodium hydroxide to perform a neutralization reaction, yielding the high-purity N-isopropylhydroxylamine.[7]
Mandatory Visualizations
Caption: Workflow for optimizing reaction pH.
Caption: Troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of N-isopropyl hydroxylamine deoxygenation reaction [jproeng.com]
- 3. O-Isopropylhydroxylamine hydrochloride | RUO | Supplier [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
Technical Support Center: N-Isopropylhydroxylamine Hydrochloride in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Isopropylhydroxylamine hydrochloride (IPHA HCl) in polymerization processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound serves as a highly efficient short-stopping agent in free-radical polymerization reactions.[1] Its primary role is to terminate the polymerization process at a desired monomer conversion, which is crucial for controlling the polymer's molecular weight and other properties.[1] It functions by scavenging free radicals, effectively halting the chain propagation.[1] Additionally, it can act as a polymerization inhibitor, preventing spontaneous polymerization of monomers during storage and transportation.[1]
Q2: What are the main advantages of using this compound over other short-stopping agents?
A2: A significant advantage of N-Isopropylhydroxylamine (IPHA) and its salts is that they are not precursors to regulated nitrosamines , a common concern with some other amine-based short-stopping agents.[2][3] This makes it a preferred choice in applications with stringent safety and regulatory requirements, such as in the production of synthetic rubber for consumer products.[4] It also provides excellent control over the Mooney viscosity of the resulting polymer.[4]
Q3: Is this compound effective in all types of polymerization?
A3: this compound is most effective in free-radical emulsion polymerization systems.[5] It is commonly used in the production of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[4][5] Its effectiveness in other polymerization systems, such as suspension or bulk polymerization, may vary and would require specific experimental validation.
Q4: How should this compound be stored and handled?
A4: this compound is a solid that should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and incompatible materials like oxidizing agents. It is advisable to handle it under a chemical hygiene protocol, using appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing.
Troubleshooting Guide
Issue 1: Polymerization Fails to Terminate or Terminates Slowly After Adding IPHA HCl
| Possible Cause | Troubleshooting Step |
| Insufficient amount of IPHA HCl | The concentration of the short-stopping agent is critical. Increase the dosage of IPHA HCl incrementally in subsequent experiments. The required amount can vary depending on the initiator concentration and the desired final conversion. |
| Incorrect pH of the polymerization medium | The stability and reactivity of N-Isopropylhydroxylamine can be influenced by pH. Ensure the pH of the emulsion is within the optimal range for IPHA HCl activity. While specific optimal pH ranges can be system-dependent, hydroxylamines are generally more stable in neutral to slightly acidic conditions. Extreme pH values may affect its performance. |
| High reaction temperature | Temperature can affect the stability and reactivity of IPHA HCl. While it is effective in both "hot" and "cold" polymerization recipes, significant deviations from the established temperature for a specific system could impact its efficiency. Ensure the reaction temperature is controlled and consistent with the protocol. |
| Interaction with other components | Certain components in the polymerization recipe could potentially interact with and consume the IPHA HCl before it can effectively quench the propagating radicals. Review the compatibility of all additives. |
Issue 2: Inconsistent Polymer Properties (e.g., Mooney Viscosity) Batch-to-Batch
| Possible Cause | Troubleshooting Step |
| Variability in IPHA HCl addition point | The timing of the short-stopper addition is crucial for achieving consistent polymer properties. Add the IPHA HCl solution at the same target monomer conversion in every batch. |
| Inadequate mixing | Poor dispersion of the IPHA HCl solution in the reactor can lead to localized termination, resulting in a broad molecular weight distribution and inconsistent bulk properties. Ensure vigorous and efficient agitation upon addition of the short-stopper. |
| Degradation of IPHA HCl stock solution | If using a pre-dissolved solution of IPHA HCl, ensure it has been stored properly and has not degraded. It is often recommended to use freshly prepared solutions. |
Issue 3: Undesirable Color Formation in the Final Polymer
| Possible Cause | Troubleshooting Step |
| Oxidation of IPHA or its byproducts | Although less common than with other amine-based compounds, oxidation products can sometimes lead to discoloration. Ensure the polymerization and subsequent processing steps are carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Side reactions with other additives | Interactions between IPHA HCl or its degradation products with other components in the formulation (e.g., emulsifiers, antioxidants) could potentially form colored species. A systematic review of all components and their potential interactions is recommended. |
Experimental Protocols
General Protocol for Short-Stopping Styrene-Butadiene Emulsion Polymerization with IPHA HCl
This protocol provides a general guideline. The exact concentrations and conditions should be optimized for the specific application.
Materials:
-
Styrene monomer
-
Butadiene monomer
-
Deionized water
-
Emulsifier (e.g., fatty acid soap, rosin acid soap)
-
Initiator (e.g., persulfate)
-
This compound (IPHA HCl) solution (e.g., 1-5% w/v in deionized water, freshly prepared)
Procedure:
-
Prepare the emulsion by charging the polymerization reactor with deionized water, emulsifiers, and monomers (styrene and butadiene) according to the desired recipe.
-
Deoxygenate the reactor by purging with an inert gas (e.g., nitrogen).
-
Bring the reactor to the desired polymerization temperature (e.g., 5-10 °C for "cold" SBR or 50-60 °C for "hot" SBR).
-
Initiate the polymerization by adding the initiator.
-
Monitor the monomer conversion at regular intervals using appropriate analytical techniques (e.g., gravimetry or gas chromatography).
-
When the target monomer conversion is reached (e.g., 60-70%), prepare to add the short-stopping agent.
-
Inject the freshly prepared this compound solution into the reactor under continuous agitation. A typical dosage might range from 0.05 to 0.2 parts by weight per 100 parts of monomer.
-
Allow the mixture to react for a short period (e.g., 15-30 minutes) to ensure complete termination of the polymerization.
-
Proceed with the subsequent steps of the process, such as monomer recovery, coagulation, washing, and drying of the polymer.
Data Presentation
The following table presents illustrative data on the effectiveness of N-Isopropylhydroxylamine (IPHA) in controlling the increase in monomer conversion over time in a Styrene-Butadiene Rubber (SBR) emulsion polymerization, demonstrating its short-stopping capability.
| Short-Stopping Agent | Increase in % Conversion (Xt - X0) after Aging |
| 4 hours | |
| IPHA (comparative) | 0.1 |
| DEHA (comparative) | 0.3 |
| IPHA/MHA (1:1) | 0.1 |
| IPHA/MHA (5:1) | 0.1 |
| IPHA/MHA (9:1) | 0.1 |
This data is adapted from patent literature and is for illustrative purposes. Actual results may vary depending on the specific experimental conditions. X0 is the initial conversion at the time of short-stopper addition, and Xt is the conversion at a later time t.
Visualizations
Troubleshooting Workflow for IPHA HCl in Polymerization
References
- 1. nbinno.com [nbinno.com]
- 2. US20150166689A1 - Alkyl hyroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 3. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 4. Synthetic Rubber [advancionsciences.com]
- 5. CN109776726B - Preparation method of styrene-butadiene rubber and styrene-butadiene rubber - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of N-Isopropylhydroxylamine Hydrochloride Waste
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of N-Isopropylhydroxylamine hydrochloride waste. Adherence to proper disposal protocols is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if it comes into contact with the skin, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Can I neutralize this compound waste in the lab before disposal?
A2: On-site treatment of hazardous waste in a laboratory setting is generally not recommended and is subject to strict regulatory control.[2] While chemically, neutralization of the hydrochloride salt with a base to form the free base is possible, this reaction is exothermic and the resulting free hydroxylamine can be unstable.[3][4] The most appropriate and compliant method for disposal is to use a licensed hazardous waste management service.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] It should also be protected from moisture.[1] Avoid mixing waste containing this compound with other reactive chemicals.
Q4: How should I store waste containing this compound before pickup?
A4: Waste should be stored in a well-labeled, sealed, and compatible container. The storage area should be cool, dry, and well-ventilated. Follow your institution's guidelines for hazardous waste accumulation, which typically include secondary containment to prevent spills.
Q5: What are the consequences of improper disposal?
A5: Improper disposal of hazardous waste can lead to serious environmental contamination and health risks. Furthermore, it is a violation of federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), and can result in significant fines and penalties for the institution and responsible individuals.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill of this compound Waste | Improper handling or container failure. | 1. Evacuate the immediate area if the spill is large. 2. Wear appropriate PPE (gloves, safety glasses, lab coat). 3. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a designated hazardous waste container. 5. Clean the spill area thoroughly. 6. Report the spill to your institution's Environmental Health and Safety (EHS) office. |
| Unsure of the correct waste stream for disposal | Lack of familiarity with institutional or regulatory guidelines. | 1. Do not dispose of the waste in regular trash or down the drain. 2. Consult your institution's EHS office for guidance on proper waste segregation. 3. Refer to the Safety Data Sheet (SDS) for disposal considerations.[1] |
| Waste container is full | Normal accumulation of waste from experimental procedures. | 1. Do not overfill the container. Leave adequate headspace. 2. Securely close the container. 3. Ensure the container is properly labeled with its contents. 4. Arrange for a waste pickup with your institution's hazardous waste management service. |
Data Presentation: Hazardous Waste Generator Categories
Understanding your laboratory's hazardous waste generator status is crucial for compliance. The categories are determined by the amount of hazardous waste generated per calendar month.
| Generator Category | Monthly Hazardous Waste Generation | Key Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 220 lbs) of non-acute hazardous waste and ≤ 1 kg of acute hazardous waste.[5][6] | Ensure delivery to a proper disposal facility. Cannot accumulate more than 1,000 kg at any time.[5] |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg (approx. 220 to 2,200 lbs) of hazardous waste.[6][7] | Obtain an EPA ID number. Adhere to storage time limits (typically 180 days).[8] Use a manifest system for off-site transport. |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (approx. 2,200 lbs) of hazardous waste or > 1 kg of acute hazardous waste.[6][7][8] | Stricter regulations, including a 90-day storage limit, detailed contingency plans, and biennial reporting to the EPA.[6][8] |
This is a summary based on federal regulations. State and local regulations may vary.
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the steps for safely preparing waste containing this compound for collection by a licensed hazardous waste disposal company.
Materials:
-
Designated hazardous waste container (compatible material, e.g., HDPE)
-
Waste labels from your institution's EHS office
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves
-
Fume hood
Procedure:
-
Designate a Waste Container: Select a clean, empty container that is compatible with this compound. Ensure the container has a secure, leak-proof lid.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill out all required information, including the full chemical name ("this compound"), concentration (if in solution), and any other components of the waste mixture.
-
Transfer Waste: In a fume hood, carefully transfer the waste into the designated container. Avoid splashing. If transferring solid waste, use a funnel to prevent spillage.
-
Segregate Waste: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
-
Secure the Container: Once waste has been added, securely close the container lid. Do not leave the container open.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area as specified by your institution. This area should be under the control of the laboratory personnel and away from general traffic.
-
Arrange for Disposal: When the container is full or when required by your institution's policies, arrange for the waste to be collected by your licensed hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup.
-
Decontaminate Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. acs.org [acs.org]
- 3. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 4. icheme.org [icheme.org]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste [epa.illinois.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Technical Support Center: Handling Hygroscopic N-Isopropylhydroxylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound N-Isopropylhydroxylamine hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a white to beige crystalline solid used in various chemical syntheses, including the formation of oximes.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, reduced reactivity, and potential degradation of the compound, ultimately affecting experimental outcomes.[3]
Q2: How should this compound be stored to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[6] For optimal preservation, a desiccator or a dry box with a controlled relative humidity of 20-30% is ideal.[6]
Q3: What are the visible signs that this compound has absorbed moisture?
A3: Visual indications of moisture absorption include clumping of the crystalline powder, the formation of a sticky or syrupy consistency, and eventually, complete deliquescence (dissolving in the absorbed water). If you observe these changes, the reagent's purity and reactivity may be compromised.[3]
Q4: Can I still use this compound if it has absorbed some moisture?
A4: Using this compound that has been exposed to moisture is not recommended for reactions that require precise stoichiometry or anhydrous conditions, as the water content will affect the molar calculations and can interfere with the reaction. For less sensitive applications, it may be possible to dry the compound, though this may not fully restore its original purity.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] If there is a risk of generating dust, a respirator may be necessary to avoid inhalation, as the compound can cause respiratory irritation.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inaccurate or inconsistent weighing of the reagent. | The compound is rapidly absorbing atmospheric moisture on the balance. | Weigh the compound in a glove box with a controlled inert atmosphere. Alternatively, use the "weighing by difference" technique: pre-weigh a sealed vial containing the compound, quickly transfer the approximate amount to the reaction vessel, and then re-weigh the vial to determine the exact amount dispensed.[8] |
| Low or no yield in a reaction where this compound is a key reactant. | The reagent has been compromised by moisture, reducing its effective concentration and reactivity. Water can also interfere with many organic reactions. | Use a fresh, properly stored bottle of the reagent. Ensure all glassware is thoroughly dried before use, and conduct the reaction under an inert atmosphere (nitrogen or argon).[6] |
| The this compound appears clumpy or has turned into a liquid. | The container was not sealed properly or was stored in a high-humidity environment. | Discard the compromised reagent and obtain a fresh supply. Review and improve your storage procedures, ensuring containers are always tightly sealed and stored in a desiccator or dry box. |
| Difficulty in transferring the solid reagent from the container to the reaction vessel. | The hygroscopic nature of the compound is causing it to stick to weighing paper or spatulas. | Perform the transfer in a low-humidity environment, such as a glove box. Using a powder funnel can also help to minimize contact with atmospheric moisture during the transfer. |
Experimental Protocol: Synthesis of an Oxime using this compound
This protocol provides a general procedure for the synthesis of an oxime from an aldehyde or ketone using this compound, with specific considerations for its hygroscopic nature.
Materials:
-
This compound (stored in a desiccator)
-
Aldehyde or ketone
-
Anhydrous ethanol or methanol
-
A weak base (e.g., sodium acetate, pyridine)
-
Round-bottom flask, condenser, and other standard reaction glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or glove box (recommended)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at a minimum of 120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[1][6]
-
Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar and condenser) while still warm and flush with a steady stream of nitrogen or argon to create an inert atmosphere.[6]
-
Dispensing the Reagent:
-
In a Glove Box: Transfer the required amount of this compound to a pre-weighed, sealed container inside the glove box.
-
Without a Glove Box: Quickly weigh the this compound and transfer it to the reaction flask under a positive flow of inert gas. Minimize the time the container is open to the atmosphere.
-
-
Reaction:
-
To the stirred solution of this compound in anhydrous solvent, add the aldehyde or ketone.
-
Add a weak base to neutralize the hydrochloride and facilitate the reaction.
-
The reaction can often be performed at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will vary depending on the specific oxime synthesized but generally involves removing the solvent under reduced pressure and purifying the crude product by recrystallization or column chromatography.
-
Visualizations
Logical Workflow for Handling Hygroscopic Reagents
Caption: Workflow for handling hygroscopic this compound.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in reactions.
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. tutorchase.com [tutorchase.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
preventing degradation of N-Isopropylhydroxylamine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Isopropylhydroxylamine hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is sensitive to several environmental factors. The primary causes of degradation include:
-
Moisture and Humidity: The compound is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and a decrease in purity.[1][2]
-
Air Exposure: Being sensitive to air, prolonged exposure can lead to oxidation.
-
High Temperatures: Elevated temperatures can accelerate degradation. The compound has a decomposition temperature of >150 °C.
-
Light Exposure: While specific data is limited, many chemicals are sensitive to light, which can provide the energy for photolytic degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and certain metals can cause chemical reactions leading to degradation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions.[1][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Frozen (<0°C) or refrigerated (2-8°C)[3] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | To prevent oxidation by atmospheric oxygen. |
| Container | Tightly sealed, non-metallic container. | To prevent moisture absorption and corrosion. |
| Environment | A dry, cool, and well-ventilated area.[4] | To minimize exposure to moisture and heat. |
| Light | Protect from light. | To prevent photolytic degradation. |
Q3: What are the signs of degradation of this compound?
A3: Visual inspection can sometimes indicate degradation. Signs to look for include:
-
Change in Appearance: The pure compound is a white to off-white crystalline powder.[5] A change in color (e.g., yellowing or browning) or the presence of clumping may suggest degradation or moisture absorption.
-
Odor: A change in the characteristic slight amine odor could indicate the formation of volatile degradation products.
-
Insolubility: If the compound does not dissolve as expected in a solvent in which it is known to be soluble, this could be a sign of impurity formation.
For a definitive assessment of purity, analytical testing is required.
Q4: How can I test the purity of my this compound sample?
A4: Several analytical methods can be used to assess the purity of this compound:
-
Titration: Argentometric titration can be used to determine the hydrochloride content and infer the purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the active compound from its impurities and degradation products.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities.
-
Infrared (IR) Spectroscopy: Comparing the IR spectrum of a sample to a reference standard can confirm its identity and provide information about the presence of impurities.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results. | Degradation of the this compound reagent. | - Verify the storage conditions of the reagent. - Perform a purity check using a suitable analytical method (e.g., HPLC, titration). - If degradation is confirmed, use a fresh, unopened batch of the reagent. |
| The compound has changed color or become clumpy. | Moisture absorption and/or chemical degradation. | - Discard the reagent as it is likely compromised. - Review storage procedures to ensure containers are tightly sealed and stored in a dry environment. Consider using a desiccator. |
| Difficulty dissolving the compound. | Formation of insoluble impurities due to degradation. | - Confirm the appropriate solvent is being used. - If solubility issues persist with the correct solvent, the compound has likely degraded and should be replaced. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a suitable detector (e.g., UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Keep the solution at room temperature and an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure from the acid hydrolysis study, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Monitor the degradation over time at room temperature by taking samples for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze the purity of the solid at different time intervals.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. Analyze the samples at various time points to assess for photodegradation.
3. Analysis:
-
For each stress condition, quantify the amount of remaining this compound and any degradation products using a validated HPLC method.
-
Calculate the percentage of degradation at each time point.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Scaling Up the Synthesis of N-Isopropylhydroxylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropylhydroxylamine hydrochloride, with a focus on addressing the challenges encountered during scale-up.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Decomposition of the product or starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature; for the oxidation of diisopropylamine, maintaining 60°C is crucial.[1] - Ensure efficient stirring, especially in large reactors, to improve mass transfer. - For thermally sensitive steps, consider using a continuous flow reactor to minimize residence time at elevated temperatures.[2][3] |
| High Impurity Profile | - Formation of by-products such as di-substituted compounds. - Unreacted starting materials remaining. - Side reactions due to localized overheating. | - Use a stoichiometric excess of hydroxylamine in the reaction with the isopropyl source to minimize the formation of di-substituted by-products. - Improve purification methods; recrystallization from a suitable solvent is often effective. - Enhance heat removal in the reactor to prevent localized hot spots that can lead to side reactions. |
| Exothermic Reaction Difficult to Control | - The oxidation of diisopropylamine is an exothermic process. - The decomposition of hydroxylamine can lead to thermal runaway.[4][5] | - Implement controlled, slow addition of reagents, such as the dropwise addition of hydrogen peroxide during the oxidation of diisopropylamine.[1] - Ensure the reactor has adequate cooling capacity. - For large-scale reactions, perform a thorough thermal hazard assessment to understand the exothermic profile and implement appropriate safety measures. |
| Difficulties in Product Isolation and Drying | - The hydrochloride salt can be hygroscopic. - Fine particle size can lead to slow filtration. - Residual solvent affecting product purity. | - Control the crystallization process to obtain a particle size that is easier to filter. - Dry the product under vacuum at a controlled temperature to remove residual solvents without causing decomposition. - Store the final product in a dry, inert atmosphere to prevent moisture absorption.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most industrially relevant routes are the catalytic reduction of 2-nitropropane and the oxidation of diisopropylamine.[7] Both methods have been shown to be high-yielding and suitable for larger-scale production.[1]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the thermal instability of hydroxylamine and its derivatives, which can lead to thermal runaway and potentially explosive decomposition, especially at elevated temperatures.[4][5][8] The oxidation of diisopropylamine is also an exothermic reaction that requires careful temperature control.
Q3: How can the formation of by-products be minimized during scale-up?
A3: By-product formation can be minimized by carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time. Using a continuous flow reactor can also offer better control over these parameters, leading to a cleaner reaction profile.[2][3]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through crystallization.[1] The crude product is dissolved in a suitable solvent, treated to remove colored impurities if necessary, and then cooled to induce crystallization, followed by filtration and drying.
Q5: How can I effectively monitor the progress of the reaction at a large scale?
A5: Reaction progress at a large scale can be monitored by taking periodic samples and analyzing them using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the product and any by-products.
Quantitative Data
The following tables summarize quantitative data for different synthesis pathways of this compound.
Table 1: Comparison of Synthesis Pathways
| Pathway | Key Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) |
| Reduction of 2-Nitropropane | 2-Nitropropane, H₂, Pd/Al₂O₃ | Methanol | 70 | 100 psi | >93 | >97 (by GC) |
| Oxidation of Diisopropylamine | Diisopropylamine, H₂O₂, Fe(Salen), HCl | None (neat) then aq. | 60 | Atmospheric | 86 | Not specified |
Data sourced from Benchchem[1]
Experimental Protocols
Industrial Scale Synthesis via Oxidation of Diisopropylamine
This protocol is based on the procedure described in patent CN1709862A.[9]
1. Reaction Setup:
-
In a 1000 L reactor, add 200 kg of diisopropylamine and 800 g of Fe(Salen) catalyst.[1]
2. Oxidation:
-
Heat the mixture to 60°C.
-
Slowly add 300 kg of a 50% aqueous hydrogen peroxide solution over a period of 2.5 hours, maintaining the temperature at 60°C.[1]
3. Reaction Completion:
-
After the addition is complete, continue to stir the mixture at 60°C for an additional hour.[1]
4. Acidolysis and Isolation:
-
Add 236 L of 37% hydrochloric acid to the reaction mixture to facilitate hydrolysis under acidic conditions.[1]
5. Purification:
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization of the product.[1]
-
This process is reported to yield 195 kg of this compound.[1]
Visualizations
Logical Workflow for Synthesis Pathway Selection
Caption: Logical workflow for selecting a synthesis pathway.
Experimental Workflow for Industrial Synthesis
Caption: Experimental workflow for industrial synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield.
References
- 1. O-Isopropylhydroxylamine hydrochloride | RUO | Supplier [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
- 9. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: N-Isopropylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and safety. This guide provides an objective comparison of N-Isopropylhydroxylamine hydrochloride and its parent compound, hydroxylamine hydrochloride, highlighting their distinct properties and primary applications in chemical synthesis and industrial processes. While both share the hydroxylamine functional group, the presence of an isopropyl substituent on the nitrogen atom in this compound significantly influences its reactivity and utility.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | Hydroxylamine Hydrochloride |
| Structure | (CH₃)₂CHNHOH·HCl | NH₂OH·HCl |
| Primary Application | Polymerization inhibitor, short-stopping agent in radical polymerization. | Reagent in organic synthesis (e.g., oxime and hydroxamic acid formation), reducing agent. |
| Key Advantage | Excellent control over polymerization, prevents runaway reactions, and does not form regulated nitrosamines.[1] | Versatile reagent for functional group transformations, readily available. |
| Considerations | More specialized in its application, less commonly used as a general synthetic reagent. | Can be unstable, and its use may require careful handling due to potential hazards.[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of both compounds is presented below.
| Property | This compound | Hydroxylamine Hydrochloride |
| CAS Number | 50632-53-6 | 5470-11-1 |
| Molecular Formula | C₃H₁₀ClNO | CH₄ClNO |
| Molecular Weight | 111.57 g/mol | 69.49 g/mol |
| Appearance | White to beige adhering crystalline powder | White crystalline solid |
| Melting Point | 68-72 °C | ~150 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water |
Performance in Synthesis: A Tale of Two Reagents
The fundamental difference in the application of these two reagents lies in their reactivity, which is largely dictated by the steric hindrance imparted by the N-isopropyl group.
Hydroxylamine Hydrochloride: The Versatile Workhorse
Hydroxylamine hydrochloride is a widely used reagent in organic synthesis, primarily for the conversion of aldehydes and ketones to their corresponding oximes. This reaction is a cornerstone of organic chemistry, utilized for the protection of carbonyl groups, the synthesis of amides via the Beckmann rearrangement, and the preparation of various nitrogen-containing heterocycles.
The high reactivity of the unsubstituted hydroxylamine allows it to readily attack the carbonyl carbon. Numerous protocols exist for oxime formation using hydroxylamine hydrochloride, often with high yields under mild conditions.
This compound: The Specialized Controller
The N-isopropyl group in this compound introduces significant steric bulk around the nitrogen atom. This steric hindrance is thought to reduce its nucleophilicity compared to hydroxylamine, making it a less common choice for general synthetic transformations like oxime formation from sterically hindered ketones.
However, this modified reactivity is precisely what makes it an excellent polymerization inhibitor and short-stopping agent in radical polymerization processes.[3] In these applications, it acts as a radical scavenger, effectively terminating the growing polymer chains and preventing uncontrolled polymerization, which can be a significant safety hazard and lead to off-spec material.[3] While hydroxylamine can also act as a radical scavenger, N-isopropylhydroxylamine (often referred to as IPHA in this context) is noted for providing excellent control over the Mooney viscosity of elastomers and for not contributing to the formation of regulated nitrosamines, a significant advantage in industrial settings.[1][4]
Experimental Protocols
Below are representative experimental protocols for the primary applications of each compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of diisopropylamine followed by acid hydrolysis.[5][6]
Protocol:
-
Oxidation: To a 500 mL three-necked flask, add 100 grams of diisopropylamine. Heat the flask to 70°C and introduce carbon dioxide gas as a catalyst.
-
Slowly add 250 grams of a 30% hydrogen peroxide solution over a period of 3 to 6 hours to carry out the oxidation, forming the corresponding nitrone.
-
Acid Hydrolysis and Crystallization: Add 107 mL of 37% hydrochloric acid to the reaction mixture. Concentrate the solution under acidic conditions to induce hydrolysis.
-
Cool the concentrated solution to crystallize the this compound. This process can yield approximately 98 grams of the product.[5]
-
Neutralization (to obtain the free base): The hydrochloride salt can be neutralized by adding a base, such as sodium hydroxide, in a suitable solvent like petroleum ether to yield the free N-isopropylhydroxylamine.[5]
Caption: Synthesis of this compound.
Oxime Synthesis using Hydroxylamine Hydrochloride
The following is a general procedure for the synthesis of an oxime from a carbonyl compound using hydroxylamine hydrochloride.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base, such as sodium acetate or pyridine (1.1-1.5 equivalents), to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration if it precipitates, or by extraction with an organic solvent after the addition of water. The crude product can be purified by recrystallization.
Example: Synthesis of 4-Methoxybenzaldoxime [7]
-
A mixture of 4-methoxybenzaldehyde (2.5 mmol), hydroxylamine hydrochloride (3 mmol), and a catalytic amount of Hyamine® (10 mol%) in water (5 mL) was stirred at room temperature.
-
The reaction was monitored by TLC, and upon completion, the product was isolated by filtration.
Caption: General Workflow for Oxime Synthesis.
Application as a Polymerization Inhibitor: A Comparative Overview
Both N-isopropylhydroxylamine and hydroxylamine can function as radical scavengers to inhibit or terminate polymerization. However, their performance and suitability differ significantly.
| Feature | N-Isopropylhydroxylamine (IPHA) | Hydroxylamine |
| Efficacy | Highly efficient short-stopping agent, provides excellent Mooney viscosity control in rubber production.[1][4] | Can be used as a short-stopping agent, but is known to be unstable.[2] |
| Byproducts | Does not contribute to the formation of regulated nitrosamines.[1] | Potential for side reactions due to higher reactivity and instability. |
| Handling | More stable and can be handled more easily in industrial settings. | Rapidly decomposes, especially in the presence of metal ions, posing storage and handling challenges.[2] |
The logical relationship for their function as radical scavengers is illustrated below.
References
- 1. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 2. WO2014052212A1 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US20150166689A1 - Alkyl hyroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 5. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
- 6. CN101823981B - Method for synthesizing N-isopropylhydroxyla - Google Patents [patents.google.com]
- 7. yccskarad.com [yccskarad.com]
A Comparative Guide: IPHA vs. DEHA as Polymerization Short-Stopping Agents
For Researchers, Scientists, and Drug Development Professionals
In the precise world of polymer synthesis, the role of a short-stopping agent is critical for controlling reaction kinetics and achieving desired polymer properties. This guide provides an objective comparison of two commonly used short-stopping agents, Isopropylhydroxylamine (IPHA) and Diethylhydroxylamine (DEHA), with a focus on their performance in emulsion polymerization, supported by experimental data and detailed methodologies.
Executive Summary
Both IPHA and DEHA are effective free-radical scavengers used to terminate polymerization reactions. However, they exhibit key differences in performance concerning regulatory compliance, viscosity control, and prevention of undesired polymer formation. A significant advantage of IPHA is that it does not form regulated nitrosamines, a critical consideration in many applications.[1] Conversely, DEHA is known to be a precursor to nitrosamines.[1][2] IPHA is also reported to offer superior control over the Mooney viscosity of the resulting polymer.[3] While DEHA has been perceived as a better inhibitor of "popcorn" polymer formation, its higher volatility can lead to inconsistencies.[2][3]
Performance Comparison: IPHA vs. DEHA
The selection of a short-stopping agent significantly impacts the final properties of the polymer and the overall efficiency of the manufacturing process. This section provides a detailed comparison of IPHA and DEHA across key performance metrics.
Quantitative Data Summary
The following table summarizes experimental data from a study on Styrene-Butadiene Rubber (SBR) emulsion polymerization, comparing the performance of DEHA with various short-stopping agents, including blends containing IPHA. The percentage of monomer conversion is used as an indicator of the short-stopping efficiency and its impact on Mooney viscosity control. A lower change in conversion over time indicates better control.
| Short-Stopping Agent Composition | Initial Monomer Conversion (%) | Monomer Conversion after 20h at 21°C (%) | Change in Monomer Conversion (%) |
| DEHA (Control) | 60.5 | 63.7 | 3.2 |
| 85% IPHA / 15% MHA | 60.1 | 60.5 | 0.4 |
| 85% IPHA / 15% PHA | 60.2 | 60.8 | 0.6 |
| 95% IPHA / 5% TBHA* | 60.3 | 61.1 | 0.8 |
*MHA: Methylhydroxylamine, PHA: Propylhydroxylamine, TBHA: tert-Butylhydroxylamine (Data sourced from US Patent US20150166689A1)[4]
These results indicate that IPHA-based short-stopping systems can offer significantly better control over monomer conversion compared to DEHA, which translates to more stable Mooney viscosity in the final polymer.[4]
Key Performance Attributes
| Feature | IPHA (Isopropylhydroxylamine) | DEHA (Diethylhydroxylamine) |
| Nitrosamine Formation | Does not form regulated nitrosamines, compliant with regulations like German TRGS 552.[1][3] | Known precursor to regulated nitrosamines.[1][2] |
| Mooney Viscosity Control | Provides excellent and stable Mooney viscosity control.[1][3] | Can lead to Mooney viscosity drift due to higher volatility.[2] |
| Volatility | Less volatile than DEHA. | Relatively volatile, can be removed during monomer stripping.[2] |
| Popcorn Polymer Control | Efficacy can be variable depending on plant conditions; often used in blends to enhance performance.[1][3][4] | Generally considered to offer good control of popcorn polymer formation.[3] |
| Overall Performance | Often provides better overall short-stopping performance, especially in optimized blends.[4] | A widely used and effective short-stopper, but with notable drawbacks. |
Experimental Protocols
Reproducible and standardized experimental methods are crucial for the accurate evaluation of short-stopping agents. Below are detailed protocols for key analyses.
Mooney Viscosity Measurement (ASTM D1646)
This method determines the viscosity and pre-vulcanization characteristics of rubber.
1. Apparatus:
-
Mooney Viscometer with a heated, pressurized die cavity and a rotor.
2. Sample Preparation:
-
A rubber specimen is prepared as per the specifications in ASTM D1646.
-
The sample is conditioned at a specified temperature to eliminate moisture and ensure consistency.[5]
3. Procedure:
-
The Mooney viscometer chamber is heated to the specified test temperature (typically 100°C for SBR).[5]
-
The rubber sample is placed in the die cavity, which is then closed.
-
The rotor rotates at a constant speed (usually 2 rpm), and the torque required to maintain this rotation is measured in Mooney Units (MU).
-
The test typically involves a 1-minute preheating time followed by a 4-minute test duration, denoted as ML 1+4 @ 100°C.[6]
4. Data Analysis:
-
The Mooney viscosity is recorded as the torque value at the end of the 4-minute test.
-
A stable Mooney viscosity reading over time indicates effective termination of the polymerization reaction.
Popcorn Polymer Inhibition Test
While no single universal standard exists, the following protocol is representative of methods used to evaluate the effectiveness of short-stopping agents in preventing popcorn polymer formation.
1. Apparatus:
-
Sealed pressure vessels (e.g., glass bottles with self-sealing caps).
-
Constant temperature oven.
-
Source of activated popcorn polymer "seed".
2. Procedure:
-
An activated popcorn polymer seed is placed in the pressure vessel.
-
The short-stopping agent to be tested is added to the vessel, typically as a solution.
-
The vessel is purged of air and a known amount of liquid monomer (e.g., butadiene) is injected.
-
The sealed vessel is placed in a constant temperature oven (e.g., 60°C).
-
The vessel is periodically inspected for the growth of new popcorn polymer.
3. Data Analysis:
-
The time taken for new popcorn polymer to appear is recorded.
-
The amount of popcorn polymer formed over a specific period can be quantified by weight.
-
A longer time to appearance and a lower amount of new polymer indicate better inhibition.
Nitrosamine Analysis in Rubber
This protocol outlines a general method for the detection and quantification of N-nitrosamines in rubber samples.
1. Apparatus:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).
-
Soxhlet extraction apparatus.
2. Sample Preparation:
-
The rubber sample is cut into small pieces.
-
A known weight of the sample is subjected to Soxhlet extraction with a suitable solvent (e.g., dichloromethane).[3]
-
The extract is concentrated and may undergo a clean-up step.
3. GC-MS/GC-TEA Analysis:
-
The prepared sample is injected into the GC-MS or GC-TEA system.
-
The system separates the components of the sample, and the detector identifies and quantifies the N-nitrosamines present.
4. Data Analysis:
-
The concentration of specific N-nitrosamines is determined by comparing the sample response to that of certified reference standards.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the emulsion polymerization workflow and the radical scavenging mechanism of hydroxylamines.
Conclusion
The choice between IPHA and DEHA as a polymerization short-stopping agent involves a trade-off between several performance characteristics. For applications where the absence of nitrosamines is a regulatory or safety requirement, IPHA is the clear choice. Furthermore, experimental evidence suggests that IPHA and its blends can offer superior control over Mooney viscosity, leading to a more consistent final product. While DEHA is an effective and widely used short-stopper, its volatility and potential for nitrosamine formation are significant drawbacks that must be considered. The selection of the most appropriate short-stopping agent will ultimately depend on the specific polymerization system, processing conditions, and the desired properties of the final polymer.
References
A Comparative Analysis of N-Alkylhydroxylamines as Reducing Agents in Chemical Synthesis and Biological Systems
For Researchers, Scientists, and Drug Development Professionals
N-alkylhydroxylamines are a versatile class of compounds recognized for their efficacy as reducing agents in a variety of chemical transformations and their role as potent antioxidants in biological contexts. Their utility spans from the selective reduction of functional groups in complex organic synthesis to the scavenging of harmful free radicals. This guide provides a comparative overview of the performance of common N-alkylhydroxylamines, supported by available experimental data, detailed methodologies for key reactions, and visualizations of their mechanisms of action.
Comparative Performance of N-Alkylhydroxylamines
Table 1: Applications of N-Alkylhydroxylamines as Reducing Agents
| N-Alkylhydroxylamine | Substrate Example | Product | Key Observations |
| N-Methylhydroxylamine | Aromatic Nitro Compounds | Aromatic Hydroxylamines/Amines | Frequently used in the synthesis of N-methylated hydroxylamines.[1] |
| N-Ethylhydroxylamine | Not specified in detail | - | Mentioned as a reducing agent in various synthetic reactions. |
| N-Propylhydroxylamine | Not specified in detail | - | Utilized in specific synthetic contexts. |
| N-tert-Butylhydroxylamine | Aromatic Nitro Compounds | Aromatic Hydroxylamines | Often used for the partial reduction of nitroarenes to hydroxylamines.[2][3][4] |
| N-Isopropylhydroxylamine | Not specified in detail | - | Employed as a stabilizer and reducing agent in polymerization. |
The reduction of nitro compounds often proceeds stepwise through nitroso and hydroxylamine intermediates to the final amine. The reaction kinetics can be influenced by the choice of N-alkylhydroxylamine, with some reagents allowing for the isolation of the intermediate hydroxylamine.[5] For instance, the reduction of aromatic nitro compounds can be controlled to yield aryl hydroxylamines.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-alkylhydroxylamines as reducing agents. Below is a representative protocol for the reduction of an aromatic nitro compound to the corresponding hydroxylamine.
Experimental Protocol: Reduction of an Aromatic Nitro Compound to an Aryl Hydroxylamine
Materials:
-
Aromatic nitro compound
-
Zinc dust
-
Ammonium chloride
-
Water
-
Ethanol
-
N-Alkylhydroxylamine (e.g., N-tert-butylhydroxylamine as a conceptual alternative reductant/stabilizer, though zinc is the primary reductant in this classic procedure)
Procedure:
-
Dissolve the aromatic nitro compound in a mixture of ethanol and water.
-
Add a stoichiometric excess of ammonium chloride to the solution.
-
Cool the mixture in an ice bath to 0-10 °C.
-
Slowly add zinc dust to the stirred solution while maintaining the temperature below 10 °C. The N-alkylhydroxylamine can be conceptualized as participating in the redox process or stabilizing the product.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the excess zinc and zinc oxide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the crude product with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the aryl hydroxylamine.[6][7]
Visualizing Mechanisms and Workflows
To better understand the functional roles of N-alkylhydroxylamines, the following diagrams illustrate a typical experimental workflow for their use as reducing agents and their mechanism as radical-scavenging antioxidants.
Caption: Experimental workflow for a typical reduction reaction using an N-alkylhydroxylamine.
Antioxidant Mechanism of N-Alkylhydroxylamines
N-alkylhydroxylamines are effective antioxidants due to their ability to scavenge free radicals. The primary mechanism involves a hydrogen atom transfer (HAT) from the hydroxylamine to a radical species, which in turn generates a stable nitroxide radical.[8][9][10] This process is depicted in the following signaling pathway.
Caption: Generalized mechanism of radical scavenging by N-alkylhydroxylamines.
Role in Mitigating Oxidative Stress
The antioxidant activity of N-alkylhydroxylamines contributes to the cellular defense against oxidative stress. While a direct interaction with specific signaling pathways like Nrf2 has not been definitively established for N-alkylhydroxylamines, their ability to neutralize reactive oxygen species (ROS) places them within the broader network of antioxidant defense mechanisms.[11][12][13]
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. N-叔丁基羟胺盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-tert-butylhydroxylamine | C4H11NO | CID 98586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Isopropylhydroxylamine Hydrochloride and Other Leading Oxygen Scavengers
For researchers, scientists, and drug development professionals seeking to mitigate oxidative degradation, the selection of an appropriate oxygen scavenger is a critical decision. This guide provides a comprehensive comparison of N-Isopropylhydroxylamine hydrochloride (IPHA) with other prevalent oxygen scavengers, namely sodium sulfite, carbohydrazide, and diethylhydroxylamine (DEHA). The following sections detail their performance metrics, reaction characteristics, and the experimental protocols for their evaluation.
Executive Summary
This compound (IPHA) is an effective organic oxygen scavenger that offers rapid oxygen removal and contributes to metal passivation. Unlike inorganic scavengers such as sodium sulfite, IPHA does not introduce dissolved solids into the system, a crucial advantage for high-purity applications. When compared to other organic alternatives like carbohydrazide and DEHA, IPHA exhibits competitive reaction kinetics. The choice of the most suitable oxygen scavenger ultimately depends on the specific requirements of the application, including operating temperature, pH, and material compatibility.
Performance Comparison of Oxygen Scavengers
The efficacy of an oxygen scavenger is determined by several key performance indicators, including its reaction rate with dissolved oxygen, the stoichiometry of the reaction, and its thermal stability. The following tables summarize the available quantitative data for IPHA and its alternatives.
Table 1: Oxygen Scavenging Performance
| Scavenger | Typical Reaction Time | Stoichiometric Requirement (ppm scavenger: 1 ppm O₂) | Optimal pH Range |
| This compound (IPHA) | Milliseconds to minutes[1] | Data not readily available | Alkaline[1] |
| Sodium Sulfite (Na₂SO₃) | Fast (catalyzed)[2] | ~8.0 | > 8.5 |
| Carbohydrazide ((NH₂NH)₂CO) | Slower than sulfites and DEHA[2] | ~1.5 | > 8.5 |
| Diethylhydroxylamine (DEHA, (C₂H₅)₂NOH) | Fast[2] | ~1.3 | 9.0 - 11.0[2] |
Table 2: General Properties and Byproducts
| Scavenger | Volatility | Adds to Total Dissolved Solids (TDS)? | Primary Byproducts |
| This compound (IPHA) | Volatile | No | Nitrogen oxides, Carbon monoxide, Carbon dioxide, Chlorine, Hydrogen chloride gas[3] |
| Sodium Sulfite (Na₂SO₃) | Non-volatile | Yes | Sodium sulfate |
| Carbohydrazide ((NH₂NH)₂CO) | Volatile | No | Carbon dioxide, Nitrogen, Water[2] |
| Diethylhydroxylamine (DEHA, (C₂H₅)₂NOH) | Volatile | No | Nitrogen, Water, Acetic acid[2] |
Detailed Experimental Protocols
To ensure a fair and accurate comparison of oxygen scavenger performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Experimental Protocol for Determining Oxygen Scavenging Rate
This protocol outlines a common laboratory method for evaluating the rate at which an oxygen scavenger removes dissolved oxygen from water.
1. Materials and Apparatus:
-
High-purity deionized water
-
The oxygen scavenger to be tested (IPHA, sodium sulfite, carbohydrazide, or DEHA)
-
Phosphate buffer solutions for pH control
-
A sealed reaction vessel with ports for sampling and injection
-
A calibrated dissolved oxygen (DO) probe and meter[3]
-
Magnetic stirrer and stir bar
-
Syringes for scavenger injection
2. Procedure:
-
Saturate a known volume of deionized water with air by vigorous stirring or sparging with air to achieve a stable, high initial dissolved oxygen concentration.
-
Transfer the oxygen-saturated water to the sealed reaction vessel, ensuring no headspace.
-
Place the vessel in a temperature-controlled water bath and allow the temperature to equilibrate.
-
Insert the calibrated DO probe into the vessel and begin monitoring the dissolved oxygen concentration.
-
Once the DO reading is stable, inject a predetermined concentration of the oxygen scavenger solution into the vessel using a syringe.
-
Simultaneously start a timer and record the dissolved oxygen concentration at regular intervals until a stable, low DO level is reached.
3. Data Analysis:
-
Plot the dissolved oxygen concentration as a function of time.
-
The initial slope of the curve represents the initial oxygen scavenging rate.
-
The time taken to reach a specific low level of dissolved oxygen (e.g., <10 ppb) can be used as a measure of the scavenger's efficiency.
Experimental Protocol for Thermal Stability Assessment
This protocol is used to determine the thermal decomposition characteristics of the oxygen scavengers.
1. Materials and Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
The oxygen scavenger to be tested
-
Inert gas supply (e.g., nitrogen)
2. Procedure:
-
Accurately weigh a small sample of the oxygen scavenger into a TGA sample pan.
-
Place the sample in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Record the sample weight as a function of temperature.
3. Data Analysis:
-
The temperature at which significant weight loss begins is considered the onset of thermal decomposition.
-
The resulting TGA curve provides a profile of the scavenger's thermal stability.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental setups can aid in understanding the mechanisms of oxygen scavenging and the methodologies for their evaluation.
Caption: General mechanism of oxygen scavenging and metal passivation.
Caption: Experimental workflow for determining oxygen scavenging rate.
Conclusion
This compound stands as a viable and effective organic oxygen scavenger with distinct advantages, particularly in applications where the addition of dissolved solids is undesirable. Its performance is comparable to other leading organic scavengers like DEHA and carbohydrazide. The selection of the optimal oxygen scavenger requires a thorough evaluation of the specific system's operational parameters and performance requirements. The experimental protocols provided in this guide offer a framework for conducting such evaluations to make an informed decision.
References
alternatives to N-Isopropylhydroxylamine hydrochloride in organic chemistry
A Comparative Guide to Alternatives for N-Isopropylhydroxylamine Hydrochloride in Organic Chemistry
For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in polymerization processes, the choice of a suitable inhibitor or "short-stopping" agent is critical for controlling reaction kinetics, ensuring product stability, and maintaining safety. N-Isopropylhydroxylamine (IPHA) and its hydrochloride salt are widely recognized for their efficacy as radical scavengers and polymerization inhibitors. However, a variety of alternative compounds are available, each with distinct performance characteristics. This guide provides an objective comparison of common alternatives to IPHA, supported by experimental data, to aid in the selection of the most appropriate agent for a given application.
Overview of N-Isopropylhydroxylamine (IPHA)
N-Isopropylhydroxylamine is a versatile organic compound utilized as a free radical scavenger in polymerization reactions. It is also employed as a reducing agent and finds applications in boiler water treatment as an oxygen scavenger, offering an alternative to hydrazine. In the context of polymerization, it acts as a "short-stopping" agent, effectively terminating the growth of polymer chains.[1][2]
Key Alternatives to this compound
Several classes of compounds serve as effective alternatives to IPHA for inhibiting radical polymerization. The most prominent among these are:
-
Phenolic Compounds: This group includes hydroquinone (HQ) and its derivatives, such as 2,5-Di-tert-butyl-hydroquinone (DTBHQ) and various substituted phenols like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and 2,6-di-tert-butyl-4-methylphenol (BHT).[3][4] Phenolic compounds primarily function as radical scavengers by donating a hydrogen atom to terminate the propagating polymer chain.[5]
-
Stable Nitroxide Free Radicals (SNFRs): Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives (e.g., 4-hydroxy-TEMPO) are highly efficient at trapping carbon-centered radicals.[3][6][7]
-
Phenothiazine (PTZ): This heterocyclic compound is a potent polymerization inhibitor, particularly for acrylic monomers.[8][9][10][11] It is effective in the presence and absence of oxygen.[9]
-
Other Hydroxylamine Derivatives: Diethylhydroxylamine (DEHA) is another commonly used short-stopping agent in emulsion polymerization.[1]
Comparative Performance Data
The selection of a polymerization inhibitor is often guided by its efficiency under specific process conditions. The following table summarizes quantitative data from a study on the inhibition of styrene polymerization, comparing the performance of several phenolic and nitroxide radical inhibitors.
| Inhibitor | Type | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50 | 0.111 |
| 4-hydroxy-TEMPO | Nitroxide Radical | 24.85 | 0.065 |
| 4-oxo-TEMPO | Nitroxide Radical | 46.8 | 0.134 |
| DTBMP/4-hydroxy-TEMPO (75/25 wt.%) | Blend | 6.8 | Not Reported |
| (Data sourced from a study by Mohammad M. et al., 2019)[4] |
Mechanism of Action: A Visual Representation
The inhibitory action of these compounds relies on their ability to intercept radical species that propagate the polymerization chain reaction. The following diagrams illustrate the general mechanisms for phenolic and nitroxide-based inhibitors.
Caption: General mechanisms of polymerization inhibition by phenolic and nitroxide radical scavengers.
Experimental Protocols
To ensure a standardized comparison of inhibitor performance, a consistent experimental methodology is crucial. The following is a representative protocol for evaluating the effectiveness of polymerization inhibitors for styrene.
Objective: To determine the percentage of polymer growth and monomer conversion in the presence of various inhibitors.
Materials:
-
Styrene monomer (purified)
-
Polymerization inhibitor (e.g., IPHA, DTBMP, 4-hydroxy-TEMPO)
-
Undesired polymer (UP) seed (for initiating polymerization)
-
Nitrogen gas
-
Reaction vessel (e.g., three-necked flask)
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
Procedure:
-
Preparation: A known amount of purified styrene is charged into the reaction vessel.
-
Inhibitor Addition: The inhibitor to be tested is added to the styrene at a specific concentration (e.g., 200 ppm).
-
Initiation: A small amount of UP seed is added to initiate the polymerization.
-
Reaction: The mixture is heated to a constant temperature (e.g., 120°C) under a nitrogen atmosphere with continuous stirring.
-
Sampling and Analysis: Samples are withdrawn at regular intervals (e.g., after 4 hours). The weight of the polymer formed is determined gravimetrically after precipitation in a non-solvent (e.g., methanol) and drying.
-
Calculation:
-
Growth Percentage: (Weight of polymer formed / Initial weight of styrene) x 100
-
Styrene Conversion Percentage: (Weight of polymer formed / (Weight of polymer formed + Weight of remaining styrene)) x 100
-
Caption: A generalized workflow for evaluating the performance of polymerization inhibitors.
Conclusion
While this compound is an effective polymerization inhibitor, several alternatives, including phenolic compounds, stable nitroxide free radicals, and phenothiazine, offer comparable or, in some cases, superior performance depending on the specific application. The choice of an inhibitor should be based on a thorough evaluation of its efficacy under relevant process conditions, considering factors such as temperature, monomer type, and desired level of inhibition. The experimental protocol provided offers a framework for conducting such comparative studies, enabling researchers to make informed decisions for optimizing their polymerization processes.
References
- 1. CA2339055A1 - Composition for shortstopping free radical emulsion polymerizations and stabilizing latices made therefrom - Google Patents [patents.google.com]
- 2. CN104364276B - Alkylhydroxylamine compounds and their application in short-stop radical polymerization - Google Patents [patents.google.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. US5880230A - Shortstop agents for vinyl polymerizations - Google Patents [patents.google.com]
- 8. Phenothiazine as stabilizer for acrylic acid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Commercial N-Isopropylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. N-Isopropylhydroxylamine hydrochloride is a key reagent in various synthetic pathways, particularly in the formation of oximes and as a precursor for complex molecules. Ensuring the quality of this reagent is critical for reproducible and reliable experimental outcomes. This guide provides a comparative framework for validating the purity of commercial this compound and evaluating its performance against common alternatives.
Purity Validation of this compound
The purity of this compound can be assessed through various analytical techniques. Below are detailed protocols for three common methods: Argentometric Titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods allow for the quantification of the active ingredient and the detection of potential impurities.
Table 1: Comparison of Purity Validation Methods
| Method | Principle | Typical Purity Specification | Advantages | Limitations |
| Argentometric Titration | Quantifies the chloride content of the hydrochloride salt. | >=96.0%[1] | Simple, cost-effective, and provides a good measure of the salt's integrity. | Indirect method for the amine; does not detect organic impurities. |
| GC-FID (with derivatization) | Separates and quantifies volatile components after converting the analyte to a more volatile form. | >98.0% | High sensitivity and specificity for the parent amine and volatile organic impurities. | Requires derivatization, which adds a step to the sample preparation. |
| HPLC-UV | Separates components based on their affinity for a stationary phase. | >98.0% | Good for analyzing non-volatile impurities and can be highly accurate and precise. | May require derivatization for sensitive UV detection if the analyte lacks a strong chromophore. |
Experimental Protocols
Argentometric Titration (Mohr's Method) for Hydrochloride Content
This method determines the purity of this compound by titrating the chloride ions with a standardized silver nitrate solution.
Materials:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution
-
Deionized water
-
Burette, pipette, conical flask, and analytical balance
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Add 1 mL of 5% potassium chromate indicator solution to the flask. The solution will have a yellow color.
-
Titrate the sample solution with the standardized 0.1 M AgNO₃ solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used.
-
Calculate the percentage purity using the following formula:
% Purity = (V_AgNO₃ × M_AgNO₃ × MW_sample × 100) / (W_sample)
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (L)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
MW_sample = Molecular weight of this compound (111.57 g/mol )
-
W_sample = Weight of the sample (g)
-
Gas Chromatography (GC-FID) for Purity and Impurity Profiling
This method involves the derivatization of N-Isopropylhydroxylamine to a more volatile oxime, which is then analyzed by GC-FID.
Materials:
-
This compound sample and standard
-
Acetone (reagent grade)
-
Deionized water
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., 100% Dimethylpolysiloxane)[2]
-
Autosampler vials and syringes
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a water and acetone mixture.[2]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a water and acetone mixture to achieve a similar concentration as the standard. The acetone will react with the hydroxylamine to form acetone oxime.[2]
-
GC-FID Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
-
-
Inject both the standard and sample solutions into the GC.
-
Identify the peak corresponding to acetone oxime based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample with that of the standard. Impurities can be identified by other peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method can be adapted from general procedures for the analysis of polar, non-volatile compounds.
Materials:
-
This compound sample and standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a dilute aqueous phosphoric acid solution (e.g., pH 2.5-3.0). The exact ratio may need to be optimized.
-
Standard and Sample Preparation: Prepare standard and sample solutions of known concentrations in the mobile phase.
-
HPLC-UV Analysis:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: A low wavelength, such as 210 nm, is likely required as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL
-
-
Inject the standard and sample solutions.
-
Determine the purity by comparing the peak area of the main analyte peak in the sample to that of the standard.
Performance Comparison with Alternatives
The primary application of this compound is in the formation of oximes from aldehydes and ketones. A common alternative for this reaction is the less substituted hydroxylamine hydrochloride. The choice of reagent can influence reaction rates and yields.
Table 2: Performance Comparison in Oxime Synthesis
| Reagent | Structure | Key Characteristics | Expected Performance |
| This compound | (CH₃)₂CHNHOH·HCl | Sterically bulkier than hydroxylamine. | May exhibit slower reaction rates due to steric hindrance, but can offer different selectivity with certain substrates. |
| Hydroxylamine hydrochloride | NH₂OH·HCl | Less sterically hindered. | Generally more reactive and may lead to faster reaction times and higher yields in standard oxime formations.[3] |
Another related application in the synthesis of amines is reductive amination. While N-Isopropylhydroxylamine is used for oxime formation, which can then be reduced to an amine, a direct reductive amination can be achieved using reagents like sodium borohydride.
Table 3: Comparison of Amine Synthesis Strategies
| Method | Reagent(s) | Typical Procedure | Advantages | Disadvantages |
| Oxime Formation and Reduction | N-Isopropylhydroxylamine HCl, then a reducing agent | Two-step process: 1. Formation of the oxime. 2. Reduction of the oxime to the amine. | Isolation of the intermediate oxime is possible. | A two-step process can be less efficient. |
| Direct Reductive Amination | Amine + Carbonyl + Sodium Borohydride (NaBH₄) | One-pot reaction where the imine is formed and reduced in situ. | More streamlined one-pot procedure. | The reducing agent can potentially reduce the starting carbonyl compound. |
Diagrams
Caption: Experimental workflow for the purity validation of this compound.
References
N-Isopropylhydroxylamine Hydrochloride: A Comparative Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylhydroxylamine (IPHA) and its hydrochloride salt (IPH) are versatile compounds with a growing range of applications in industrial and laboratory settings. This guide provides a comparative analysis of IPH's performance in its key application areas, offering a critical evaluation against commonly used alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate reagents for their specific needs.
I. Polymerization Inhibition and Short-Stopping
N-Isopropylhydroxylamine is recognized for its role as a highly efficient short-stopping agent in free-radical emulsion polymerization reactions and as a polymerization inhibitor for preventing the spontaneous polymerization of monomers during storage and transport.[1][2] Its primary function is to scavenge free radicals, which are the initiators and propagators of polymer chains.[1]
Comparison with Alternatives:
While hydroquinone is a conventional inhibitor, IPH offers distinct advantages. A significant benefit of IPH is that it does not contribute to the formation of regulated nitrosamines, a concern with some other amine-based inhibitors.[3] This makes it a more environmentally benign and safer alternative in certain applications.
Experimental Protocol for Evaluating Polymerization Inhibitor Efficiency:
A common method to evaluate the efficiency of a polymerization inhibitor is to measure the induction period and the rate of polymerization.[4]
1. Visual Observation Method:
-
Application: Suitable for olefinic monomers with boiling points above 70°C.[4]
-
Procedure: A pure monomer and the inhibitor are added to a glass reflux apparatus and heated. The time taken for changes such as color darkening, increased viscosity, or the appearance of polymer is observed. A longer delay compared to a control without the inhibitor indicates higher efficiency.[4]
2. Polymer Isolation Method:
-
Procedure: The inhibitor is added to a monomer solution and heated. At timed intervals, the reaction is stopped, and a precipitating agent is added. The weight of the isolated polymer is used to determine the inhibitor's efficiency.[4]
3. Boiling Method:
-
Application: Suitable for olefinic monomers with boiling points between 70°C and 110°C.[4]
-
Procedure: The time taken for the monomer to start boiling and foaming in a constant temperature bath is recorded with and without the inhibitor. A longer delay indicates better inhibitor performance.[4]
Data Presentation:
| Inhibitor | Application | Key Advantages | Disadvantages |
| N-Isopropylhydroxylamine (IPHA) | Polymerization inhibitor, Short-stopping agent | High efficiency, Does not form regulated nitrosamines[3] | Limited publicly available direct comparative data |
| Hydroquinone | Polymerization inhibitor | Widely used, well-understood mechanism | Can be less effective under certain conditions, potential for color formation |
| N,N'-Diethylhydroxylamine (DEHA) | Short-stopping agent | Effective | Can form regulated nitrosamines, relatively volatile[3] |
II. Oxygen Scavenging
IPH is an effective oxygen scavenger and is considered a viable alternative to hydrazine in boiler water treatment applications.[2] Dissolved oxygen is a major contributor to corrosion in steam-generating systems, and its removal is crucial for maintaining the integrity of the equipment.[5]
Comparison with Hydrazine:
Hydrazine has been a traditional oxygen scavenger, but its toxicity and potential carcinogenicity have prompted the search for safer alternatives.[5] IPH offers a less hazardous profile while effectively removing dissolved oxygen. A study on the kinetics of the deoxygenation reaction of IPHA in deionized water established a kinetic model and determined the reaction to be pseudo-first-order with an activation energy of 71.09052 kJ/mol.[6] The study highlighted that the reaction is promoted under weakly basic conditions, demonstrating IPHA's good reducibility.[6]
Experimental Protocol for Evaluating Oxygen Scavenging Efficiency:
The efficiency of an oxygen scavenger can be determined by monitoring the decrease in dissolved oxygen concentration over time in a controlled system.
-
Apparatus: A sealed reaction vessel equipped with a dissolved oxygen probe, temperature control, and a means for introducing the scavenger.
-
Procedure:
-
Deionized water with a known initial concentration of dissolved oxygen is placed in the reaction vessel.
-
The temperature and pH of the water are adjusted to the desired experimental conditions.
-
A specific concentration of the oxygen scavenger (e.g., IPH or hydrazine) is added.
-
The dissolved oxygen concentration is monitored continuously over time until a stable low level is reached.
-
-
Data Analysis: The rate of oxygen removal can be calculated to compare the efficiency of different scavengers.
Data Presentation:
| Oxygen Scavenger | Key Advantages | Disadvantages | Performance Data Highlight |
| N-Isopropylhydroxylamine (IPHA) | Effective hydrazine alternative[2], Good reducibility under weakly basic conditions[6] | Limited direct comparative data with hydrazine under identical industrial conditions | Pseudo-first-order reaction with an activation energy of 71.09052 kJ/mol[6] |
| Hydrazine | Well-established performance | Toxic and potentially carcinogenic[5] | Effective at oxygen removal |
| Carbohydrazide | Safer alternative to hydrazine, decomposes to hydrazine at higher temperatures | Slower reaction time than hydrazine[5] | Volatile organic scavenger[5] |
| Diethylhydroxylamine (DEHA) | Volatile organic scavenger, efficient metal passivator | Poor reaction time in feedwater[5] | Lower toxicity than some alternatives[5] |
III. Reducing Agent in Organic Synthesis
While N-Isopropylhydroxylamine hydrochloride is described as a reducing agent, its application in the reduction of carbonyl compounds like ketones is not as extensively documented as that of standard reagents like sodium borohydride.
Comparison with Sodium Borohydride:
Experimental Protocol for Comparative Reduction of Acetophenone:
To compare the efficacy of IPH and sodium borohydride in ketone reduction, a standardized experimental protocol can be followed.
-
Materials: Acetophenone, this compound, Sodium Borohydride, suitable solvent (e.g., methanol or ethanol), and analytical standards.
-
Procedure:
-
Set up two parallel reactions. In one, dissolve acetophenone in the chosen solvent and add a stoichiometric equivalent of IPH.
-
In the second reaction, dissolve acetophenone in the same solvent and add a stoichiometric equivalent of sodium borohydride.
-
Stir both reactions at a controlled temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (or after a set time), quench the reactions appropriately.
-
Isolate and purify the product, 1-phenylethanol.
-
-
Analysis: Compare the yield and purity of the product obtained from both reactions. Further analysis (e.g., by chiral chromatography) could be performed to assess stereoselectivity if a prochiral ketone is used.
Data Presentation:
A direct quantitative comparison based on existing literature is not possible due to the lack of studies focusing on IPH as a primary reducing agent for carbonyls in a comparative context.
IV. Role in Controlled Radical Polymerization
The use of N-isopropylhydroxylamine in controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), is an area of potential interest. However, based on the available information, its specific role and advantages in this context are not well-documented compared to more established nitroxides like TEMPO.
Signaling Pathways and Experimental Workflows
DOT Language Diagrams:
Caption: Simplified workflow of polymerization inhibition by IPH.
Caption: Basic mechanism of oxygen scavenging by IPH.
This compound is a valuable chemical with established applications as a polymerization inhibitor/short-stopper and an oxygen scavenger. Its primary advantage lies in its favorable safety and environmental profile compared to some traditional alternatives. However, a comprehensive body of publicly available, direct comparative performance data against these alternatives is still emerging. Further research and publication of quantitative studies would be beneficial for a more complete understanding of its relative performance across its various applications. For its role as a reducing agent in organic synthesis and in controlled radical polymerization, more dedicated research is needed to fully elucidate its potential and define its specific advantages.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Isopropyl Hydroxylamine (IPHA) is a fine chemical [sellchems.com]
- 3. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 4. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 5. watertreatment.qualichem.com [watertreatment.qualichem.com]
- 6. Kinetics of N-isopropyl hydroxylamine deoxygenation reaction [jproeng.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Quantitative Analysis of N-Isopropylhydroxylamine Hydrochloride in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of N-Isopropylhydroxylamine hydrochloride (IPHA) in complex reaction mixtures is critical for process optimization, quality control, and safety assessment. This guide provides a comparative overview of established analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific application.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of IPHA depends on factors such as the concentration range of the analyte, the complexity of the reaction matrix, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often requiring derivatization for UV detection. | High specificity, sensitivity, and applicability to complex matrices. | Derivatization step can add complexity and potential for error. | 0.03 ppm (for hydroxylamine)[1] |
| Gas Chromatography (GC) | Separation of volatile compounds, typically requiring derivatization. | High sensitivity and resolving power, especially with selective detectors. | Not suitable for non-volatile matrices; derivatization is usually necessary. | 7 ppm (for hydroxylamine)[2] |
| Titration | Redox or acid-base reaction with a standardized titrant. | Simple, cost-effective, and does not require sophisticated instrumentation. | Lower sensitivity and susceptible to interference from other reactive species in the mixture. | Method dependent |
| Spectrophotometry | Measurement of light absorbance after a color-forming reaction. | Rapid and inexpensive. | Lower specificity; potential for interference from colored or UV-active compounds in the matrix. | ~0.2 ppm (for hydroxylamine) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is suitable for the trace analysis of IPHA in complex matrices. The derivatization step converts the non-chromophoric IPHA into a derivative that can be readily detected by a UV detector.
Principle: this compound is reacted with a derivatizing agent, such as benzaldehyde, to form a stable, UV-active oxime. The resulting derivative is then separated and quantified by reverse-phase HPLC.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., methanol/water).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Derivatization:
-
To an aliquot of the filtered sample, add a solution of sodium acetate followed by the derivatizing agent (e.g., benzaldehyde in methanol).[4]
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[4]
-
Cool the solution to room temperature.
-
-
HPLC Analysis:
Gas Chromatography (GC) with Derivatization
Gas chromatography offers high sensitivity for the analysis of IPHA, particularly when dealing with volatile reaction mixtures. Derivatization is necessary to improve the volatility and thermal stability of IPHA.
Principle: IPHA is converted into a more volatile derivative, such as an oxime, by reacting it with a ketone (e.g., acetone or cyclohexanone).[2][5] The derivative is then analyzed by GC, often with a nitrogen-selective detector (NPD) or a flame ionization detector (FID).[2][6]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
GC Analysis:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.
-
Injector: Split/splitless or cool on-column injection.[2]
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure good separation.
-
Quantification: Generate a calibration curve by analyzing derivatized IPHA standards.
-
Titrimetric Analysis
Titration is a classical and cost-effective method that can be employed for the determination of higher concentrations of IPHA.
Principle: The analysis can be based on either the reducing properties of the hydroxylamine group or the acidic nature of the hydrochloride salt.
-
Redox Titration: IPHA can be titrated with a standard solution of an oxidizing agent, such as potassium permanganate, in an acidic medium.[7][8] The endpoint is detected by a color change or potentiometrically.
-
Acid-Base Titration: The hydrochloride salt can be titrated with a standard solution of a strong base, like sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint.[7]
Experimental Protocol (Redox Titration):
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the reaction mixture in deionized water.
-
Acidify the solution with dilute sulfuric acid.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of potassium permanganate (e.g., 0.1 N) until a persistent pink color is observed.[7]
-
Perform a blank titration to account for any interfering substances.
-
-
Calculation:
-
Calculate the concentration of IPHA based on the stoichiometry of the reaction and the volume of titrant consumed.
-
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams were generated.
References
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. upload.wikimedia.org [upload.wikimedia.org]
Navigating Cross-Reactivity: A Comparative Guide for N-Isopropylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the specificity of analytical methods is paramount. N-Isopropylhydroxylamine hydrochloride (IPHA), a key reagent in various synthetic processes, presents a potential for cross-reactivity in immunoassays due to its structural characteristics. This guide provides a comparative analysis of IPHA's potential cross-reactivity with structurally similar compounds, offering insights for researchers to anticipate and mitigate analytical challenges.
Understanding the Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when antibodies, designed to bind to a specific analyte, also bind to other structurally similar molecules.[2][3] This can lead to inaccurate quantification and false-positive results. For small molecules like this compound, even minor structural modifications can significantly influence antibody recognition.[1]
Potential Cross-Reactants with this compound
Based on structural similarity, the following compounds are identified as potential cross-reactants with this compound. Researchers developing or utilizing immunoassays for the detection of IPHA should consider evaluating the cross-reactivity of these molecules.
| Compound | Structure | Key Structural Similarities to IPHA | Potential for Cross-Reactivity |
| N-Isopropylhydroxylamine | (CH₃)₂CHNHOH | Identical core structure, differing only by the hydrochloride salt. | High |
| Hydroxylamine | NH₂OH | Shares the core hydroxylamine functional group. | Moderate to High |
| N-Propylhydroxylamine | CH₃CH₂CH₂NHOH | Similar alkyl chain length and hydroxylamine group. | Moderate |
| O-Isopropylhydroxylamine | (CH₃)₂CHONH₂ | Isomeric to IPHA, with the isopropyl group on the oxygen atom. | Moderate |
| N-tert-Butylhydroxylamine | (CH₃)₃CNHOH | Larger alkyl group, but retains the core hydroxylamine structure. | Low to Moderate |
Experimental Protocol: Evaluating Cross-Reactivity using Competitive ELISA
To empirically determine the cross-reactivity of this compound and its analogs, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.
Objective: To quantify the cross-reactivity of potential interfering compounds with an antibody specific to this compound.
Materials:
-
Microtiter plates coated with IPHA-protein conjugate
-
Primary antibody specific for IPHA
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Dilution buffer
-
This compound standard
-
Potential cross-reactant compounds
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the this compound standard.
-
Prepare serial dilutions of each potential cross-reactant.
-
-
Competitive Binding:
-
Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the potential cross-reactant to the wells of the IPHA-conjugate coated microtiter plate.
-
Incubate to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and antigens.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody to each well and incubate.
-
-
Washing:
-
Repeat the washing step to remove unbound secondary antibody.
-
-
Substrate Development:
-
Add TMB substrate to each well and incubate in the dark.
-
-
Reaction Stoppage:
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus concentration for the IPHA standard.
-
Determine the IC50 (concentration that causes 50% inhibition) for the standard and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IPHA / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental Design and Potential Interactions
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Conclusion
While direct experimental data for this compound cross-reactivity is lacking, a proactive approach based on structural similarity can guide researchers in designing robust and specific analytical methods. The provided hypothetical comparison and detailed experimental protocol serve as a foundational resource for scientists and drug development professionals to address potential cross-reactivity, ensuring the accuracy and reliability of their findings. It is imperative to perform validation studies to confirm the specificity of any immunoassay intended for the quantification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of IPHA (Phenazone) and Sodium Dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of IPHA (Ipro-phenazone, commonly known as phenazone or antipyrine) and sodium dimethyldithiocarbamate. While both compounds exhibit anti-inflammatory properties, they operate through distinct molecular mechanisms, making a direct efficacy comparison dependent on the specific biological context and therapeutic target. This document outlines their mechanisms of action, presents available data on their effects, and details relevant experimental protocols for their evaluation.
Overview of Compounds
IPHA (Phenazone) is a well-established nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It has been in clinical use for many years for the relief of pain and fever.
Sodium Dimethyldithiocarbamate is a sulfur-containing organic compound with a primary role as a chelating agent.[2][3] It is also recognized for its antioxidant and immunomodulatory effects, which contribute to its anti-inflammatory potential.
Mechanisms of Action
The anti-inflammatory effects of IPHA and sodium dimethyldithiocarbamate stem from their interference in different signaling pathways.
IPHA (Phenazone): As a traditional NSAID, IPHA's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, IPHA effectively reduces the inflammatory response.
Sodium Dimethyldithiocarbamate: This compound and other dithiocarbamates exert their anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Sodium dimethyldithiocarbamate has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
dot
Caption: Mechanisms of action for IPHA and Sodium Dimethyldithiocarbamate.
Efficacy Data
Direct comparative efficacy data from head-to-head studies are limited. The following tables summarize the known effects of each compound based on discrete experimental findings.
Table 1: In Vitro Efficacy
| Parameter | IPHA (Phenazone) | Sodium Dimethyldithiocarbamate |
| Primary Target | Cyclooxygenase (COX) enzymes | Nuclear Factor-kappa B (NF-κB) signaling pathway |
| Effect on Prostaglandin Synthesis | Inhibition | Not a primary mechanism |
| Effect on NF-κB Activation | Not a primary mechanism | Inhibition |
| Effect on Cytokine Production | May indirectly reduce pro-inflammatory cytokine production downstream of prostaglandin inhibition. | Directly modulates cytokine production: decreases pro-inflammatory cytokines (e.g., IL-12) and increases anti-inflammatory cytokines (e.g., IL-10). |
| Antioxidant Activity | Limited direct antioxidant activity. | Exhibits antioxidant properties by reducing lipid hydroperoxides. |
Table 2: In Vivo Efficacy
| Model | IPHA (Phenazone) | Sodium Dimethyldithiocarbamate |
| Carrageenan-Induced Paw Edema | Reduces paw edema, indicating anti-inflammatory effects. | A dithiocarbamate complex has been shown to reduce paw edema. |
| Analgesic Models (e.g., Postoperative Pain) | Demonstrates significant analgesic effects, reducing pain scores. | A dithiocarbamate complex has shown analgesic activity. |
| LPS-Induced Inflammation | Reduces fever (antipyretic effect). | Reduces levels of pro-inflammatory cytokines. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of IPHA and sodium dimethyldithiocarbamate are provided below.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard for assessing acute inflammation.[4][5][6][7][8]
dot
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Animals: Typically male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Animals are acclimatized to the laboratory conditions.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups and administered the test compound (IPHA or sodium dimethyldithiocarbamate), a vehicle control, or a positive control (e.g., indomethacin) via oral gavage or intraperitoneal injection.
-
After a set time (e.g., 60 minutes), inflammation is induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., every hour for 3-6 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Cytokine Production: LPS-Stimulated Macrophage Assay
This assay is used to assess the effect of a compound on the production of inflammatory cytokines.[9][10][11][12][13]
dot
Caption: Workflow for LPS-stimulated macrophage cytokine assay.
-
Objective: To determine the effect of a test compound on the production of pro- and anti-inflammatory cytokines by macrophages.
-
Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Procedure:
-
Macrophages are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (IPHA or sodium dimethyldithiocarbamate) for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
The cell culture supernatant is collected.
-
-
Data Analysis: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vitro Mechanism of Action: COX Inhibitor Screening Assay
This assay is specific for evaluating the mechanism of IPHA.[14][15][16][17][18]
dot
Caption: Workflow for a COX inhibitor screening assay.
-
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound (IPHA) at various concentrations is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a set incubation period, the reaction is stopped.
-
-
Data Analysis: The amount of prostaglandin produced is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
In Vitro Mechanism of Action: NF-κB Activation Assay
This assay is relevant for evaluating the mechanism of sodium dimethyldithiocarbamate.[19][20][21][22][23]
dot
References
- 1. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. mdpi.com [mdpi.com]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. korambiotech.com [korambiotech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of N-Isopropylhydroxylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Isopropylhydroxylamine hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Hazard Profile
This compound is a solid substance that is classified as hazardous.[1] It is harmful if swallowed or comes into contact with the skin, and it can cause serious skin and eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin).[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation).[1][2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation).[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation).[1][2] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] This typically involves incineration by a facility equipped to handle hazardous chemical waste.[3][4][5]
Experimental Protocol for Preparing for Disposal:
-
Collection and Storage:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Ensure the storage area is secure and locked to prevent unauthorized access.[1][6]
-
-
Preparing for Incineration (if permissible by disposal facility):
-
Some disposal facilities may accept the material dissolved in a combustible solvent.[5]
-
If this method is utilized, dissolve or mix the this compound with a suitable combustible solvent in a designated and well-ventilated area, preferably under a chemical fume hood.
-
This process should only be carried out by trained personnel wearing appropriate PPE.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's hazards and handling requirements.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.[7][8][9][10][11]
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[3]
-
Combustible packaging materials may be incinerated by a licensed facility.[3]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C3H10ClNO | CID 170873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. biosynth.com [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for N-Isopropylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-Isopropylhydroxylamine hydrochloride, including detailed operational and disposal plans to minimize risk and ensure compliance.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to prevent accidents and exposure.
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood.[1][4]
-
Ensure that emergency exits are accessible and an emergency eyewash station and safety shower are in close proximity to the handling area.
-
Remove all sources of ignition and use non-sparking tools to prevent fire, as the compound may be flammable.[1][4]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep it separate from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][3]
Emergency First Aid Protocols
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan: Waste Management and Decontamination
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste Disposal:
-
This compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Keep the chemical in suitable, closed containers for disposal.[1][4]
2. Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
3. Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1][4]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1][4]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
